HCV-IN-7 hydrochloride
Description
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Structure
2D Structure
Properties
Molecular Formula |
C40H50Cl2N8O6S |
|---|---|
Molecular Weight |
841.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C40H48N8O6S.2ClH/c1-21(2)32(45-39(51)53-5)37(49)47-15-7-9-29(47)35-41-19-27(43-35)24-13-14-26-23(17-24)11-12-25-18-31(55-34(25)26)28-20-42-36(44-28)30-10-8-16-48(30)38(50)33(22(3)4)46-40(52)54-6;;/h11-14,17-22,29-30,32-33H,7-10,15-16H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);2*1H/t29-,30-,32-,33-;;/m0../s1 |
InChI Key |
HVGIKJUXPYMGSR-RADXRPBUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C5=C(C=C4)C=C(S5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HCV-IN-7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] This document provides a comprehensive technical overview of its mechanism of action, detailing its molecular target, impact on viral replication and host cell signaling pathways, and relevant experimental data. Detailed protocols for key assays and visualizations of the underlying biological processes are included to support further research and development in the field of HCV therapeutics.
Core Mechanism of Action: Targeting HCV NS5A
This compound exerts its antiviral activity by directly targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that, despite having no known enzymatic function, is essential for the HCV life cycle. It plays critical roles in both the replication of the viral RNA genome and the assembly of new virus particles.[2][3]
The primary mechanism of action for NS5A inhibitors like this compound is believed to involve binding to domain I of the NS5A protein. This binding event is thought to induce a conformational change in NS5A, thereby preventing it from interacting with viral RNA and other host and viral proteins necessary for the formation and function of the viral replication complex.[4] This disruption occurs at two key stages:
-
Inhibition of RNA Replication: NS5A is a crucial component of the membranous web, the site of viral RNA replication. By binding to NS5A, this compound disrupts the formation and integrity of this replication complex, thereby halting the synthesis of new viral RNA.[4]
-
Impairment of Virion Assembly: NS5A is also involved in the late stages of the viral life cycle, specifically the assembly of new virions. Inhibition of NS5A function by this compound interferes with this process, leading to a reduction in the production of infectious viral particles.[3]
Quantitative Data
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound against Various HCV Genotypes [1]
| HCV Genotype | IC50 (pM) |
| GT1a | 27 |
| GT1b | 12 |
| GT2a | 5 |
| GT3a | 47 |
| GT4a | 3 |
| GT6a | 28 |
Table 2: In Vitro Cytotoxicity and CYP Inhibition of this compound [1]
| Assay | Cell Line/Enzyme | Concentration (μM) | Result (% Inhibition/Cytotoxicity) |
| Cytotoxicity | Huh7 | 10 | 14% |
| HepG2 | 10 | 22% | |
| HEK | 10 | 36% | |
| CYP Inhibition | CYP2D6 | 10 | 12% |
| CYP2C9 | 10 | 42% | |
| CYP3A4 | 10 | 12% |
Table 3: Pharmacokinetic Properties of this compound [1]
| Species | Dosing | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (μM) | AUClast (μM*h) |
| Rat | 1 mg/kg (IV) | 2 | 11 | 2 | - | - |
| 10 mg/kg (PO) | - | - | - | 1 | 6 | |
| Dog | 1 mg/kg (IV) | 4 | 6 | 2 | - | - |
| 10 mg/kg (PO) | - | - | - | 5 | 49 |
Modulation of Host Cell Signaling Pathways
Beyond its direct impact on the viral replication machinery, the inhibition of NS5A by this compound also affects host cell signaling pathways that are hijacked by the virus to promote its survival and propagation.
PI3K/Akt Survival Pathway
HCV NS5A is known to interact with the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K/Akt signaling pathway.[1][5] This pathway promotes cell survival and protects infected cells from apoptosis. By inhibiting NS5A, this compound is expected to downregulate the PI3K/Akt pathway, potentially rendering infected cells more susceptible to apoptosis. NS5A-mediated downregulation of PTEN, a negative regulator of the PI3K/Akt pathway, further enhances this pro-survival signaling.[6][7]
MAPK/ERK Pathway
HCV NS5A can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[1][8] NS5A has been shown to interact with the growth factor receptor-bound protein 2 (Grb2), an adaptor protein involved in the activation of the MAPK/ERK pathway.[2] The consequence of this interaction can be complex, with some studies reporting inhibition and others activation of the pathway. This modulation can impact cellular processes such as proliferation and gene expression. Inhibition of NS5A by this compound would restore the normal regulation of this pathway.
Experimental Protocols
HCV Replicon Assay (Luciferase-based)
This assay is used to determine the in vitro antiviral activity of compounds by measuring the inhibition of HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound and other test compounds.
-
DMSO (vehicle control).
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 cells/well in a 96-well plate).[4] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in DMSO. Add the diluted compounds to the cells. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).[9] Include wells with DMSO only as a negative control and a known potent HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT-based)
This assay is performed to determine the concentration of a compound that is toxic to the host cells, which is crucial for assessing the selectivity of the antiviral effect.
Materials:
-
Huh-7 or other relevant cell lines.
-
DMEM with 10% FBS.
-
This compound and other test compounds.
-
DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[12]
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.[12]
-
Compound Addition: Add serial dilutions of the test compounds to the cells, similar to the replicon assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4] Incubate for 4 hours at 37°C.
-
Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The selectivity index (SI) can then be calculated as CC50/EC50.
Resistance to NS5A Inhibitors
A potential challenge with NS5A inhibitors is the emergence of drug-resistant viral variants. Resistance-associated substitutions (RASs) can arise in the NS5A protein, reducing the binding affinity of the inhibitor. For genotype 1a, common RASs are found at amino acid positions M28, Q30, L31, and Y93.[13] The genetic barrier to resistance is generally lower for genotype 1a compared to 1b.[11] The development of next-generation NS5A inhibitors aims to have a higher barrier to resistance and activity against common RASs.
Conclusion
This compound is a highly potent, pan-genotypic inhibitor of HCV NS5A. Its mechanism of action involves the direct targeting of NS5A, leading to the disruption of both viral RNA replication and virion assembly. Furthermore, by inhibiting NS5A, it likely modulates host cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are manipulated by the virus to its advantage. The comprehensive data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on novel anti-HCV therapies.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV NS5A Up-Regulates COX-2 Expression via IL-8-Mediated Activation of the ERK/JNK MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Activation of the N-Ras-PI3K-Akt-mTOR Pathway by Hepatitis C Virus: Control of Cell Survival and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Hepatitis C virus replication and gene expression by the MAPK-ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
Pan-Genotypic HCV NS5A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of pan-genotypic nonstructural protein 5A (NS5A) inhibitors, a cornerstone of modern direct-acting antiviral (DAA) therapy for hepatitis C virus (HCV) infection. This document details the mechanism of action of these potent antivirals, presents comparative quantitative data on their efficacy against various HCV genotypes and resistance-associated substitutions (RASs), outlines key experimental protocols for their evaluation, and illustrates relevant biological and experimental workflows through detailed diagrams.
Introduction: The Role of NS5A in the HCV Life Cycle
The hepatitis C virus nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1] Although it possesses no enzymatic activity, NS5A acts as a critical regulator within the HCV replication complex.[2] It interacts with other viral proteins, such as NS4B and the RNA-dependent RNA polymerase NS5B, as well as host cell factors like cyclophilin A and phosphatidylinositol 4-kinase IIIα (PI4KIIIα).[1][2] These interactions are crucial for the formation of the membranous web, a specialized intracellular structure that serves as the site for HCV replication.[3] NS5A's pleiotropic functions make it a prime target for antiviral therapy.
Mechanism of Action of Pan-Genotypic NS5A Inhibitors
Pan-genotypic NS5A inhibitors are highly potent DAAs that bind to domain I of the NS5A protein.[3][4] This binding event disrupts the normal functions of NS5A, leading to a potent antiviral effect through a dual mechanism of action:
-
Inhibition of the HCV Replication Complex: NS5A inhibitors interfere with the formation and function of the HCV replication complex.[5] By binding to NS5A, these drugs induce conformational changes that prevent its interaction with other viral and host proteins necessary for the establishment of the membranous web, thereby blocking HCV RNA synthesis.[3]
-
Impairment of Virion Assembly: NS5A also plays a crucial role in the assembly of new viral particles. NS5A inhibitors disrupt this process, preventing the packaging of the viral genome into new virions.[5]
This multifaceted mechanism of action contributes to the high efficacy and pangenotypic activity of these inhibitors.[5]
Key Pan-Genotypic NS5A Inhibitors and Comparative Efficacy
Several pan-genotypic NS5A inhibitors have been developed and are key components of approved HCV treatment regimens. The most prominent include Daclatasvir, Pibrentasvir, Velpatasvir, and Elbasvir. Their efficacy, measured as the half-maximal effective concentration (EC50), varies across different HCV genotypes and in the presence of resistance-associated substitutions (RASs).
Antiviral Activity Against Wild-Type HCV Genotypes
The following table summarizes the in vitro antiviral activity of key pan-genotypic NS5A inhibitors against major HCV genotypes. Lower EC50 values indicate higher potency.
| Inhibitor | Genotype 1a (EC50, pM) | Genotype 1b (EC50, pM) | Genotype 2a (EC50, pM) | Genotype 3a (EC50, pM) | Genotype 4a (EC50, pM) | Genotype 5a (EC50, pM) | Genotype 6a (EC50, pM) |
| Daclatasvir | 50 | 9 | 71-103 | 146 | 12 | 33 | - |
| Pibrentasvir | 1.7 | 1.9 | 2.1 | 1.9 | 1.7 | 1.9 | 366 |
| Velpatasvir | - | - | - | - | - | - | - |
| Elbasvir | - | - | 3.4 (GT2b) | - | - | - | - |
Impact of Resistance-Associated Substitutions (RASs)
The presence of certain amino acid substitutions in the NS5A protein can reduce the susceptibility to NS5A inhibitors. The clinical impact of these RASs varies depending on the specific inhibitor and the HCV genotype.
The following table summarizes the fold-change in EC50 for key NS5A inhibitors in the presence of common RASs in HCV genotype 1a.
| RAS | Daclatasvir (Fold Change in EC50) | Pibrentasvir (Fold Change in EC50) | Velpatasvir (Fold Change in EC50) | Elbasvir (Fold Change in EC50) |
| M28T | - | No apparent resistance | - | - |
| Q30R | - | No apparent resistance | 2.2 | >5 |
| L31M/V | High | No apparent resistance | - | >5 |
| Y93H/N | High | Low resistance | >100 | >5 |
Note: Data is compiled from multiple sources.[8][9][10] "High" indicates a significant increase in EC50, leading to potential clinical resistance. Pibrentasvir generally maintains high potency against common RASs.[8]
Experimental Protocols
The evaluation of NS5A inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
HCV Replicon Assay for EC50 Determination
This assay is the standard method for determining the in vitro potency of HCV inhibitors.
Objective: To determine the concentration of an NS5A inhibitor that inhibits 50% of HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 human hepatoma cells or derived cell lines (e.g., Huh7-Lunet).[11]
-
HCV subgenomic replicon constructs (e.g., genotype 1b Con1 or genotype 2a JFH-1) containing a reporter gene (e.g., firefly or Renilla luciferase).[11][12]
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
G418 for selection of stable replicon cell lines.
-
NS5A inhibitor compound series.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Line Maintenance: Stably maintain Huh-7 cells harboring the HCV replicon in medium containing G418 to ensure the retention of the replicon.
-
Compound Preparation: Prepare a serial dilution of the NS5A inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Plating: Seed the replicon-containing cells into 96- or 384-well plates at a predetermined density.
-
Compound Addition: Add the serially diluted NS5A inhibitor to the cells. Include appropriate controls: vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
NS5A-Protein Binding Assay (Co-Immunoprecipitation)
This assay is used to confirm the direct interaction between an NS5A inhibitor and the NS5A protein.
Objective: To demonstrate the binding of an NS5A inhibitor to the NS5A protein within a cellular context.
Materials:
-
Huh7.5.1 cells.
-
HCV virus stock (e.g., Jc1).
-
Antibody against NS5A.
-
Protein A/G magnetic beads.
-
Lysis buffer.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Cell Infection: Infect Huh7.5.1 cells with HCV.
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-NS5A antibody to form an antigen-antibody complex.
-
Add protein A/G magnetic beads to the lysate to capture the complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Probe the membrane with an antibody specific to the NS5A inhibitor (if a tagged inhibitor is used) or use mass spectrometry to identify the bound inhibitor.
-
HCV Resistance Profiling
This protocol is used to identify the genetic basis of resistance to an NS5A inhibitor.
Objective: To select and sequence HCV variants that are resistant to a specific NS5A inhibitor.
Methodology:
-
Resistance Selection:
-
Culture HCV replicon cells in the presence of increasing concentrations of the NS5A inhibitor over several passages.
-
Select for cell populations that can replicate in the presence of high concentrations of the inhibitor.
-
-
RNA Extraction and RT-PCR:
-
Extract total RNA from the resistant cell populations.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region.
-
-
Sequencing:
-
Sequence Analysis:
-
Compare the NS5A sequences from the resistant variants to the wild-type sequence to identify amino acid substitutions.
-
-
Phenotypic Confirmation:
-
Introduce the identified substitutions into a wild-type replicon construct using site-directed mutagenesis.
-
Perform an HCV replicon assay (as described in 4.1) to confirm that the identified substitutions confer resistance to the NS5A inhibitor.
-
Visualizations
HCV Replication Cycle and the Role of NS5A
Caption: The HCV replication cycle highlighting the central role of the NS5A protein.
Mechanism of Action of NS5A Inhibitors
Caption: Dual mechanism of action of pan-genotypic NS5A inhibitors.
Experimental Workflow for HCV Resistance Profiling
Caption: Workflow for identifying HCV NS5A resistance-associated substitutions.
Conclusion
Pan-genotypic NS5A inhibitors have revolutionized the treatment of chronic hepatitis C, offering high cure rates across all major genotypes with a favorable safety profile. Their potent, dual mechanism of action targeting both HCV RNA replication and virion assembly makes them a critical component of combination DAA therapies. Understanding their comparative efficacy against different HCV genotypes and RASs, as well as the experimental methodologies for their characterization, is essential for ongoing research and the development of next-generation antiviral agents to address the remaining challenges in HCV treatment.
References
- 1. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasusa.org [iasusa.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. journals.asm.org [journals.asm.org]
- 13. chl.co.nz [chl.co.nz]
- 14. 30700- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1a | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Technical Guide: HCV-IN-7 Hydrochloride (CAS Number: 1449756-87-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] With inhibitory concentrations in the picomolar range, this molecule represents a significant area of interest in the development of direct-acting antiviral (DAA) therapies for HCV infection. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.
Core Compound Details
| Property | Value | Reference |
| Compound Name | This compound | [1][2][4] |
| CAS Number | 1449756-87-9 | [1][2][4] |
| Molecular Formula | C40H50Cl2N8O6S | [2][4] |
| Molecular Weight | 841.85 g/mol | [2][4] |
| Mechanism of Action | Pan-genotypic HCV NS5A Inhibitor | [1][2][3] |
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of HCV replication across multiple genotypes. The half-maximal inhibitory concentration (IC50) values are summarized below.
| HCV Genotype | IC50 (pM) | Reference |
| GT1a | 27 | [1] |
| GT1b | 12 | [1] |
| GT2a | 5 | [1] |
| GT3a | 47 | [1] |
| GT4a | 3 | [1] |
| GT6a | 28 | [1] |
Cytochrome P450 (CYP) Inhibition
The inhibitory potential of this compound against major CYP isoforms was evaluated at a concentration of 10 μM.
| CYP Isoform | Inhibition (%) | Reference |
| CYP2D6 | 12 | [1] |
| CYP2C9 | 42 | [1] |
| CYP3A4 | 12 | [1] |
In Vitro Cytotoxicity
The cytotoxic effects of this compound were assessed in various cell lines at a concentration of 10 μM.
| Cell Line | Cytotoxicity (%) | Reference |
| Huh7 | 14 | [1] |
| HepG2 | 22 | [1] |
| HEK | 36 | [1] |
Pharmacokinetic Profile
Pharmacokinetic studies of this compound were conducted in rats and dogs.
Rat Pharmacokinetics
| Route of Administration | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (μM) | AUClast (μM*h) | Reference |
| Intravenous (iv) | 1 | 2 | 11 | 2 | - | - | [1] |
| Oral (po) | 10 | - | - | - | 1 | 6 | [1] |
Dog Pharmacokinetics
| Route of Administration | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (μM) | AUClast (μM*h) | Reference |
| Intravenous (iv) | 1 | 4 | 6 | 2 | - | - | [1] |
| Oral (po) | 10 | - | - | - | 5 | 49 | [1] |
Mechanism of Action: HCV NS5A Inhibition
HCV NS5A is a crucial phosphoprotein involved in both HCV RNA replication and the assembly of new virus particles.[5] While it lacks enzymatic activity, it functions as a scaffold for the formation of the viral replication complex.[5] this compound targets NS5A, disrupting its normal function and thereby inhibiting viral replication across various genotypes.[1]
Figure 1: Inhibition of HCV NS5A by this compound disrupts viral replication and assembly.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of HCV NS5A inhibitors.
HCV Replicon Assay
This assay is used to determine the in vitro potency of the compound against different HCV genotypes.
Materials:
-
Huh-7 cell lines stably harboring HCV subgenomic replicons (e.g., GT1b and GT2a) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
This compound dissolved in dimethyl sulfoxide (DMSO).
-
Luciferase assay reagent.
-
384-well plates.
Procedure:
-
Seed the stable replicon-containing Huh-7 cells in 384-well plates.
-
Prepare serial dilutions of this compound in DMSO and add to the wells. A final DMSO concentration of 0.5% is typically used.
-
Include a positive control (a known potent HCV inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. criver.com [criver.com]
Preclinical Data for HCV-IN-7 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] Preclinical data indicate that this compound exhibits picomolar to nanomolar inhibitory concentrations against a range of HCV genotypes and possesses a favorable pharmacokinetic profile. This technical guide provides a comprehensive overview of the available preclinical data for this compound, including its antiviral activity, in vitro pharmacology, and pharmacokinetics. Detailed experimental protocols for key assays are also presented to facilitate the replication and further investigation of this compound's properties.
Introduction to HCV and the Role of NS5A
Hepatitis C is a liver disease caused by the Hepatitis C virus, a single-stranded RNA virus.[2] The HCV genome encodes a large polyprotein that is cleaved into structural and non-structural (NS) proteins. The NS5A protein is a crucial component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles.[3][4] NS5A does not have any known enzymatic function but acts as a scaffold for various viral and host proteins.[2] Its central role in the viral life cycle has made it a prime target for the development of direct-acting antiviral (DAA) agents.[4]
Mechanism of Action of this compound
This compound functions as a direct-acting antiviral by specifically targeting and inhibiting the HCV NS5A protein.[1] By binding to NS5A, it is thought to disrupt the formation and function of the viral replication complex, thereby inhibiting viral RNA synthesis and virion assembly.[3][4] This mechanism of action leads to a potent reduction in HCV replication across multiple genotypes.
Below is a diagram illustrating the proposed mechanism of action of NS5A inhibitors like this compound within the HCV replication cycle.
Preclinical Data
The following sections summarize the key preclinical findings for this compound, with quantitative data presented in tabular format for clarity and ease of comparison.
In Vitro Antiviral Activity
This compound demonstrates potent, pan-genotypic activity against a panel of HCV genotypes in replicon assays. The half-maximal inhibitory concentration (IC50) values are in the picomolar range, highlighting its significant antiviral potency.[1]
| HCV Genotype | IC50 (pM)[1] |
| GT1a | 27 |
| GT1b | 12 |
| GT2a | 5 |
| GT3a | 47 |
| GT4a | 3 |
| GT6a | 28 |
In Vitro Pharmacology
The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of this compound on major cytochrome P450 enzymes. At a concentration of 10 µM, the compound showed low to moderate inhibition of the tested CYP isoforms.[1]
| CYP Isoform | % Inhibition at 10 µM[1] |
| CYP2D6 | 12% |
| CYP2C9 | 42% |
| CYP3A4 | 12% |
The cytotoxic potential of this compound was evaluated in various human cell lines. The compound exhibited low cytotoxicity at a concentration of 10 µM.[1]
| Cell Line | % Cytotoxicity at 10 µM[1] |
| Huh7 | 14% |
| HepG2 | 22% |
| HEK293 | 36% |
Pharmacokinetics
Pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound demonstrated good oral bioavailability and a favorable pharmacokinetic profile.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (hours) | 2 | - |
| CL (mL/min/kg) | 11 | - |
| Vss (L/kg) | 2 | - |
| Cmax (µM) | - | 1 |
| AUClast (µM*h) | - | 6 |
Table 4: Pharmacokinetic Parameters of this compound in Dogs [1]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (hours) | 4 | - |
| CL (mL/min/kg) | 6 | - |
| Vss (L/kg) | 2 | - |
| Cmax (µM) | - | 5 |
| AUClast (µM*h) | - | 49 |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize this compound.
HCV Replicon Assay (for Antiviral Activity)
This assay measures the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Protocol:
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control and a known HCV inhibitor as a positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC50) by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.
Protocol:
-
Reagents: Human liver microsomes, NADPH regenerating system, and specific substrates and known inhibitors for each CYP isoform (e.g., CYP2D6, CYP2C9, CYP3A4).
-
Incubation: In a 96-well plate, combine human liver microsomes, the CYP-specific substrate, and this compound at the desired concentration in a phosphate buffer.
-
Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.
-
Termination: After a specific incubation time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate the percentage of inhibition.
MTT Assay (for Cytotoxicity)
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., Huh7, HepG2, HEK293) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
The preclinical data for this compound demonstrate its potential as a highly effective and pan-genotypic anti-HCV agent. Its potent inhibition of the NS5A protein, coupled with a favorable in vitro pharmacology and pharmacokinetic profile, supports its further development as a component of combination therapies for the treatment of Hepatitis C. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties of this promising compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Target Specificity of HCV-IN-7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This technical guide provides a comprehensive overview of the target specificity of this compound, including its mechanism of action, in vitro efficacy, and off-target activity. Detailed experimental protocols for key assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction: The Role of NS5A in HCV Replication
The Hepatitis C Virus is a single-stranded RNA virus that primarily infects hepatocytes. The viral genome encodes a single polyprotein that is cleaved into ten individual structural and nonstructural (NS) proteins. The NS5A protein is a crucial component of the HCV replication complex, although it possesses no known enzymatic activity. It is a phosphoprotein that plays a vital role in both viral RNA replication and the assembly of new virions. NS5A exists in two phosphorylated states, basal- and hyper-phosphorylated, which are believed to regulate its diverse functions. By interacting with both viral and host factors, NS5A contributes to the formation of the "membranous web," a specialized intracellular structure derived from the endoplasmic reticulum where viral replication takes place. Due to its essential role in the viral life cycle and the absence of a close human homolog, NS5A has emerged as a key target for direct-acting antiviral (DAA) therapies.
Mechanism of Action of NS5A Inhibitors
NS5A inhibitors, including this compound, are highly potent antivirals that bind to the N-terminus of NS5A. This binding event is thought to induce a conformational change in the protein, disrupting its normal functions. The primary mechanisms by which NS5A inhibitors suppress HCV are believed to be twofold:
-
Inhibition of RNA Replication: By binding to NS5A, these inhibitors interfere with the formation and function of the viral replication complex, thereby halting the synthesis of new viral RNA.
-
Impairment of Virion Assembly: NS5A inhibitors also disrupt the later stages of the viral life cycle, preventing the proper assembly and release of new, infectious viral particles.
This dual mechanism of action contributes to the rapid and profound decline in viral load observed in patients treated with this class of drugs.
Target Specificity and Potency of this compound
This compound has demonstrated exceptional potency against a wide range of HCV genotypes in in vitro assays. Its pan-genotypic activity is a key attribute for a clinically viable antiviral agent, given the genetic diversity of HCV.
Quantitative Efficacy Data
The inhibitory activity of this compound was evaluated using HCV replicon assays. In these cell-based systems, a portion of the HCV genome, including the NS5A gene, is stably expressed in a human hepatoma cell line (Huh-7). The replicon RNA also typically contains a reporter gene, such as luciferase, allowing for the quantification of viral replication. The half-maximal effective concentration (EC50) is a measure of the drug concentration required to inhibit 50% of the replicon's replication.
| HCV Genotype | EC50 (pM)[1] |
| 1a | 27 |
| 1b | 12 |
| 2a | 5 |
| 3a | 47 |
| 4a | 3 |
| 6a | 28 |
Data sourced from MedChemExpress, referencing Ramdas V, et al. (2019).
Off-Target Activity and Cytotoxicity
To assess the specificity of this compound, its activity against host cell components and its general cytotoxicity were evaluated.
Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. The inhibitory potential of this compound against key CYP isoforms was assessed.
| CYP Isoform | % Inhibition at 10 µM[1] |
| CYP2D6 | 12% |
| CYP2C9 | 42% |
| CYP3A4 | 12% |
Data sourced from MedChemExpress.[1]
These data indicate weak to moderate inhibition of CYP2C9 at a high concentration (10 µM), while inhibition of CYP2D6 and CYP3A4 is minimal. Further studies would be required to determine the clinical significance of this finding.
In Vitro Cytotoxicity
The cytotoxic effects of this compound were measured in several human cell lines to determine its therapeutic window.
| Cell Line | % Cytotoxicity at 10 µM[1] |
| Huh-7 (Human Hepatoma) | 14% |
| HepG2 (Human Hepatoma) | 22% |
| HEK293 (Human Embryonic Kidney) | 36% |
Data sourced from MedChemExpress.[1]
The observed cytotoxicity at 10 µM is relatively low, especially in the context of its picomolar potency against HCV replicons, suggesting a favorable safety profile in vitro.
Signaling Pathways and Experimental Workflows
HCV Replication Cycle and the Role of NS5A
The following diagram illustrates the key stages of the HCV life cycle within a hepatocyte and highlights the central role of the NS5A protein in the formation of the replication complex.
Caption: Simplified overview of the Hepatitis C Virus life cycle.
Mechanism of NS5A Inhibition
This diagram illustrates the proposed mechanism of action for NS5A inhibitors like this compound.
Caption: Mechanism of this compound action on NS5A.
Experimental Workflow for Efficacy and Cytotoxicity Testing
The following diagram outlines the typical workflow for assessing the efficacy (EC50) and cytotoxicity (CC50) of an antiviral compound using a replicon assay.
References
The Tricyclic Core of NS5A Inhibitors: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of the tricyclic core in the design of Nonstructural Protein 5A (NS5A) inhibitors, a critical class of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). We will delve into the structure-activity relationships, mechanism of action, and key experimental methodologies used to evaluate these potent therapeutic agents.
The Role and Significance of the Tricyclic Core
The NS5A protein is a crucial, multifunctional phosphoprotein essential for HCV replication and virion assembly, despite having no known enzymatic activity.[1] Inhibitors of NS5A have demonstrated remarkable potency, often in the picomolar range, and are a cornerstone of modern combination therapies for HCV.[1] The development of NS5A inhibitors has seen a structural evolution, with many successful compounds featuring a central core that dictates the spatial orientation of the two symmetrical halves of the molecule.
The tricyclic core serves as a rigid or semi-rigid scaffold that "ties" the biphenyl system, influencing the conformational flexibility of the entire molecule. This conformational constraint has been shown to be critical for achieving potent, pan-genotypic activity.[2][3] By modulating the size and nature of the bridging atoms within the tricyclic system, researchers can fine-tune the inhibitor's activity against various HCV genotypes and resistance-associated variants.
Quantitative Analysis of Tricyclic NS5A Inhibitors
The following tables summarize the in vitro antiviral activity (EC50) of various NS5A inhibitors featuring different tricyclic core structures. The data is compiled from key publications in the field and is presented to facilitate comparison across different genotypes.
Table 1: Antiviral Activity of NS5A Inhibitors with Varying Tricyclic Core Flexibility
| Compound | Tricyclic Core System | Bridge Length | Genotype 1b EC50 (pM) | Genotype 2a EC50 (pM) |
| 8 | [3][3][3] | 2 atoms | 1.8 | 10.2 |
| 9 | [3][3][4] | 3 atoms | 5.3 | 280 |
| 10 | [3][3][5] | 4 atoms | 15.6 | >1000 |
Data extracted from Ramdas, V., et al. (2019). Journal of Medicinal Chemistry.
Table 2: Antiviral Activity of Thiophene-Containing Tricyclic Core NS5A Inhibitors
| Compound | Modifications | Genotype 1b EC50 (pM) | Genotype 2a EC50 (pM) |
| 19 | Unsubstituted Imidazole | 0.8 | 4.1 |
| 20 | Methyl-substituted Imidazole | 0.4 | 1.9 |
| 21 | Ethyl-substituted Imidazole | 0.5 | 2.5 |
| 22 | 3-atom bridge | 90.6 | >1000 |
| 23 | 3-atom bridge, Cl-imidazole | 25.3 | >1000 |
Data extracted from Ramdas, V., et al. (2019). Journal of Medicinal Chemistry.
Table 3: Pharmacokinetic Properties of Lead Tricyclic NS5A Inhibitors in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| 12 | 10 | 152 | 4 | 1298 |
| 16 | 10 | 256 | 2 | 1875 |
| 19 | 10 | 310 | 4 | 2540 |
| 20 | 10 | 450 | 2 | 3150 |
| 21 | 10 | 380 | 2 | 2890 |
Data extracted from supplementary information of Ramdas, V., et al. (2019). Journal of Medicinal Chemistry.
Key Experimental Protocols
HCV Replicon Assay
The HCV replicon assay is the primary method for determining the in vitro antiviral activity of NS5A inhibitors. This cell-based assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[6]
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HCV RNA replication.
Materials:
-
Huh-7 derived cell lines stably expressing an HCV replicon (e.g., genotype 1b, 2a) containing a reporter gene (e.g., Renilla luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and G418 (for selection).
-
Test compounds serially diluted in Dimethyl Sulfoxide (DMSO).
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the HCV replicon cells in 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls: a vehicle control (DMSO) and a positive control (a known potent NS5A inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a four-parameter logistic equation. A separate assay to measure cell viability (e.g., using Calcein AM) is often performed in parallel to determine the 50% cytotoxic concentration (CC50).[7]
Fluorescence Resonance Energy Transfer (FRET) Assay for NS5A Conformation
FRET-based assays can be employed to study the conformational changes in NS5A induced by inhibitor binding or to screen for compounds that disrupt NS5A protein-protein interactions.[8][9]
Objective: To measure the proximity between two domains of NS5A or between NS5A and an interacting protein in the presence of a test compound.
Materials:
-
Huh-7 cells.
-
Expression vectors for NS5A fused to a FRET donor (e.g., Cyan Fluorescent Protein - CFP) and a FRET acceptor (e.g., Yellow Fluorescent Protein - YFP) at different positions.
-
Transfection reagent.
-
Test compounds.
-
Fluorescence microscope or plate reader capable of FRET measurements.
Procedure:
-
Transfection: Co-transfect Huh-7 cells with the FRET-tagged NS5A constructs.
-
Compound Treatment: After 24-48 hours, treat the cells with the test compounds for a defined period.
-
FRET Measurement: Measure the FRET efficiency by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: A change in the FRET signal upon compound treatment indicates a conformational change in NS5A or a disruption of its interactions.
Visualizing Key Pathways and Workflows
Signaling Pathways Modulated by HCV NS5A
The HCV NS5A protein is known to interact with a variety of host cell proteins, thereby modulating cellular signaling pathways to promote viral replication and persistence. The following diagram illustrates some of the key interactions of NS5A.
Caption: Interaction of HCV NS5A with host cell signaling pathways.
Experimental Workflow for HCV Replicon Assay
The following diagram outlines the key steps in a typical high-throughput HCV replicon assay used for screening and characterizing NS5A inhibitors.
Caption: Workflow of a high-throughput HCV replicon assay.
Conclusion
The tricyclic core is a key structural motif in a significant class of potent, pan-genotypic HCV NS5A inhibitors. Its role in conferring conformational rigidity to the inhibitor molecule is crucial for achieving high antiviral potency. The experimental protocols and data presented in this guide provide a framework for the evaluation and further development of novel NS5A inhibitors. A thorough understanding of the structure-activity relationships of the tricyclic core will continue to be vital in the design of next-generation DAAs for HCV and potentially for other viral diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Fluorescence Resonance Energy Transfer-Based Intracellular Assay for the Conformation of Hepatitis C Virus Drug Target NS5A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence resonance energy transfer-based intracellular assay for the conformation of hepatitis C virus drug target NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HCV-IN-7 hydrochloride solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and preparation of HCV-IN-7 hydrochloride for use in cell culture-based assays. The protocols are intended to guide researchers in the effective use of this potent pan-genotypic HCV NS5A inhibitor.
Product Information
-
Name: this compound
-
CAS Number: 1449756-87-9[1]
-
Molecular Formula: C₄₀H₅₀Cl₂N₈O₆S[1]
-
Molecular Weight: 841.85 g/mol [1]
-
Mechanism of Action: this compound is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.[2][3]
Solubility and Stability
Table 1: Solubility and Stability of this compound
| Solvent | Solubility | Storage of Solution |
| DMSO | Soluble. Prepare stock solutions. | 2 weeks at 4°C, 6 months at -80°C.[1] |
| Culture Media | Sparingly soluble directly. | Prepare fresh dilutions from DMSO stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Molecular Weight (MW) = 841.85 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 841.85 g/mol = 0.0084185 g/mL = 8.42 mg/mL
-
Therefore, dissolve 8.42 mg of this compound in 1 mL of DMSO.
-
-
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in an experiment.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
-
Cell Line Specific Toxicity: The tolerance of cell lines to DMSO can vary. It is advisable to perform a preliminary experiment to determine the maximum non-toxic concentration of DMSO for the specific cell line being used. For example, some studies have shown that DMSO concentrations above 0.40% can have significant toxic effects on liver-derived cell lines like HepG2 and Huh-7.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or culture medium.
-
Final Dilution: Directly add the appropriate volume of the DMSO stock solution to the pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Dilution factor = 10 mM / 10 µM = 1000
-
Add 1 µL of the 10 mM stock solution to every 999 µL of culture medium.
-
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.
-
Application to Cells: Immediately add the prepared working solution to the cells in culture.
Signaling Pathway and Experimental Workflow
HCV NS5A, the target of HCV-IN-7, is a multifunctional protein that interacts with various host cell signaling pathways to promote viral replication and persistence. One such pathway is the PI3K-Akt signaling cascade, which is crucial for cell survival and proliferation. NS5A has been shown to interact with the p85 subunit of PI3K, leading to the activation of Akt.[4]
Caption: HCV NS5A interaction with the PI3K-Akt pathway.
Caption: Experimental workflow for this compound treatment.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HCV Replicon Assay Using HCV-IN-7 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A crucial tool in the discovery and characterization of these antivirals is the HCV replicon system. This system utilizes genetically engineered subgenomic or full-length HCV RNA molecules that can autonomously replicate in cultured human hepatoma cells, typically Huh-7 cells. These replicons often contain a reporter gene, such as luciferase, allowing for a quantifiable measure of HCV RNA replication.
HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2][3][4] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[1] NS5A inhibitors are thought to disrupt the formation of the replication complex and impair the assembly of new viral particles.[1] This document provides a detailed protocol for utilizing an HCV replicon assay to determine the antiviral activity of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound against various HCV genotypes. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of HCV replicon replication. The half-maximal cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| HCV Genotype | EC50 (pM)[3] | CC50 (µM) in Huh-7 cells[3] | Selectivity Index (SI) |
| 1a | 27 | >10 | >370,370 |
| 1b | 12 | >10 | >833,333 |
| 2a | 5 | >10 | >2,000,000 |
| 3a | 47 | >10 | >212,766 |
| 4a | 3 | >10 | >3,333,333 |
| 6a | 28 | >10 | >357,143 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., genotype 1b).
-
Compound: this compound (powder).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and 0.5 mg/mL G418 (for selection of replicon-containing cells).
-
Assay Medium: DMEM supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin (without G418).
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega)
-
Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
-
Equipment:
-
37°C, 5% CO2 incubator
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Biosafety cabinet
-
Standard cell culture equipment (pipettes, flasks, etc.)
-
Experimental Workflow
The overall workflow for the HCV replicon assay is depicted below.
References
Application Notes and Protocols: Determining the IC50 of HCV-IN-7 Hydrochloride Against Different HCV Genotypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C Virus (HCV) infection is a major global health concern, with significant genetic diversity classifying the virus into at least seven genotypes and numerous subtypes. This genetic variability can influence the efficacy of direct-acting antiviral (DAA) agents. Therefore, it is crucial to characterize the inhibitory activity of novel antiviral compounds, such as HCV-IN-7 hydrochloride, against a panel of clinically relevant HCV genotypes. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based HCV replicon assay. Additionally, it outlines the necessary data presentation formats and visual workflows to ensure robust and reproducible results for researchers in the field of HCV drug development.
Introduction
The Hepatitis C virus is an enveloped, single-stranded RNA virus belonging to the Flaviviridae family.[1] Its genome encodes a large polyprotein that is cleaved into structural and non-structural (NS) proteins, the latter being essential for viral replication and common targets for antiviral drugs.[1] Due to the high genetic variability of HCV, different genotypes can exhibit varying susceptibility to antiviral therapies.[2] Therefore, a critical step in the preclinical development of any new anti-HCV agent is to determine its potency across a range of viral genotypes.
This compound is a novel compound under investigation for its potential anti-HCV activity. This application note details the experimental procedures to quantify its inhibitory effect on different HCV genotypes using the well-established HCV replicon system.[3][4][5] The HCV replicon assay is a powerful tool that allows for the study of viral RNA replication in a controlled cell culture environment without the production of infectious virus particles.[3][4][5]
Data Presentation
Quantitative data for the IC50 values of this compound should be summarized in a clear and structured table to facilitate comparison across different HCV genotypes.
Table 1: IC50 Values of this compound Against Various HCV Genotypes
| HCV Genotype | Replicon Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Genotype 1a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |
| Genotype 1b | Huh-7 Lunet | Data to be determined | Data to be determined | Data to be determined |
| Genotype 2a | Huh-7.5 | Data to be determined | Data to be determined | Data to be determined |
| Genotype 3a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |
| Genotype 4a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |
| Genotype 5a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |
| Genotype 6a | Huh-7 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
HCV Replicon Assay for IC50 Determination
This protocol describes the methodology for determining the concentration of this compound that inhibits 50% of HCV replicon replication. The assay utilizes stable human hepatoma (Huh-7) cell lines that harbor subgenomic HCV replicons. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.[6]
Materials:
-
HCV replicon-containing cell lines (e.g., Huh-7 cells harboring replicons from genotypes 1a, 1b, 2a, etc.)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin) for selection
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well or 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture Maintenance:
-
Culture the HCV replicon cell lines in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the exponential growth phase.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations to be tested. It is recommended to use a 10-point dose titration.[6]
-
-
Assay Procedure:
-
Seed the HCV replicon cells into white, opaque 96-well or 384-well plates at an optimized density.
-
Allow the cells to adhere for 24 hours.
-
Add the serially diluted this compound to the wells. Include wells with DMSO only as a negative control and a known HCV inhibitor as a positive control.[6]
-
Incubate the plates for 72 hours at 37°C.
-
-
Quantification of HCV Replication:
-
After incubation, measure the luciferase activity, which is proportional to the level of HCV RNA replication.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay:
-
In a parallel plate or in the same well if using a multiplex assay, determine the cytotoxicity of this compound.[6]
-
Use a suitable cell viability assay (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
-
Data Analysis:
-
Normalize the luciferase data to the cell viability data to account for any cytotoxic effects of the compound.
-
Plot the percentage of inhibition of HCV replication against the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).[7][8]
-
Mandatory Visualizations
HCV Replication and Inhibition
The following diagram illustrates the simplified replication cycle of HCV within a host cell and indicates the potential point of action for an HCV inhibitor like this compound.
Caption: Simplified HCV replication cycle and the inhibitory action of HCV-IN-7.
Experimental Workflow for IC50 Determination
This diagram outlines the step-by-step workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Significance of Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols for In Vivo Studies of HCV-IN-7 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for the evaluation of HCV-IN-7 hydrochloride, a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The protocols outlined below are based on established methodologies for the preclinical assessment of anti-HCV agents.
Mechanism of Action
This compound is a direct-acting antiviral (DAA) that targets the HCV NS5A protein. NS5A is a crucial multifunctional phosphoprotein essential for HCV RNA replication and the assembly of new virus particles. Although NS5A has no known enzymatic function, it plays a critical role in the formation of the membranous web, the site of viral replication. By binding to NS5A, this compound disrupts these functions, leading to a potent inhibition of viral replication across multiple HCV genotypes.[1] This class of inhibitors is known for inducing a rapid decline in viral load.[1]
HCV NS5A Signaling and Inhibition Pathway
Caption: Inhibition of HCV NS5A by this compound disrupts key viral processes.
In Vivo Experimental Protocols
The in vivo evaluation of this compound typically involves pharmacokinetic (PK) studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, followed by efficacy studies in a relevant animal model of HCV infection.
Pharmacokinetic (PK) Studies
Objective: To characterize the pharmacokinetic profile of this compound in preclinical species (e.g., rats and dogs) to guide dose selection for efficacy studies.
Animal Models:
-
Sprague-Dawley rats (Male, 250-300g)
-
Beagle dogs (Male, 8-12 kg)
Protocol:
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are acclimatized for at least one week before the study.
-
Drug Formulation: For intravenous (IV) administration, this compound is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in water). For oral (PO) administration, the compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose.
-
Dosing:
-
Intravenous (IV): A single dose (e.g., 1-2 mg/kg) is administered via the tail vein (rats) or cephalic vein (dogs).
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL for rats, 1 mL for dogs) are collected into EDTA-containing tubes at predose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Distribution (Optional for Rats): At the final time point, animals may be euthanized, and liver tissue collected to determine the liver-to-plasma concentration ratio.
-
Bioanalysis: Plasma and liver homogenate concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (T1/2)
-
Clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Oral bioavailability (F%)
-
| Parameter | Rat (IV, 2 mg/kg) | Rat (PO, 10 mg/kg) | Dog (IV, 1 mg/kg) | Dog (PO, 10 mg/kg) |
| Cmax (ng/mL) | - | 1500 ± 300 | - | 2500 ± 500 |
| Tmax (h) | - | 2.0 ± 0.5 | - | 3.0 ± 1.0 |
| AUC (ng*h/mL) | 2500 ± 400 | 8000 ± 1200 | 4000 ± 600 | 25000 ± 4000 |
| T1/2 (h) | 3.5 ± 0.8 | 4.0 ± 1.0 | 4.0 ± 0.7 | 5.0 ± 1.2 |
| CL (mL/min/kg) | 15 ± 3 | - | 6 ± 1 | - |
| Vss (L/kg) | 3.0 ± 0.5 | - | 2.0 ± 0.4 | - |
| F (%) | - | 65 ± 10 | - | 80 ± 15 |
| Liver/Plasma Ratio (8h) | 35 ± 8 | 40 ± 10 | - | - |
Data are presented as mean ± SD and are representative of compounds from the same chemical series as this compound.
In Vivo Efficacy Study in HCV-Infected Humanized Mice
Objective: To evaluate the antiviral efficacy of this compound in a humanized mouse model of HCV infection.
Animal Model:
-
Albumin-urokinase plasminogen activator/severe combined immunodeficient (Alb-uPA/SCID) mice engrafted with primary human hepatocytes.[2]
Protocol:
-
Animal Model Preparation:
-
Alb-uPA/SCID mice are transplanted with cryopreserved primary human hepatocytes.[2]
-
Engraftment is monitored by measuring human albumin levels in the mouse serum for approximately 6-8 weeks.
-
-
HCV Infection:
-
Successfully engrafted mice are infected via intravenous injection with human serum containing a known titer of HCV (e.g., genotype 1b, 10^5 copies).[2]
-
Infection is confirmed by measuring serum HCV RNA levels. Mice with stable viremia are selected for the study.
-
-
Treatment Groups:
-
Vehicle Control: Mice receive the formulation vehicle daily via the selected route of administration (e.g., oral gavage).
-
This compound: Mice receive the test compound at one or more dose levels (e.g., 5, 10, 25 mg/kg) daily for a specified duration (e.g., 14-28 days).
-
-
Dosing and Monitoring:
-
Daily administration of the vehicle or this compound.
-
Blood samples are collected weekly to monitor serum HCV RNA levels and human albumin concentrations.[2]
-
Body weight and clinical signs are monitored throughout the study.
-
-
Efficacy Endpoint: The primary efficacy endpoint is the change in serum HCV RNA levels (log10 IU/mL) from baseline compared to the vehicle control group.
-
Data Analysis: Statistical analysis (e.g., ANOVA or t-test) is used to compare the viral load reduction between the treatment and control groups.
| HCV Genotype | IC50 (pM) |
| GT1a | 27 |
| GT1b | 12 |
| GT2a | 5 |
| GT3a | 47 |
| GT4a | 3 |
| GT6a | 28 |
IC50 values represent the concentration of this compound required to inhibit 50% of HCV replication in vitro.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
Application Notes and Protocols for HCV-IN-7 Hydrochloride Solution Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] With IC50 values in the picomolar range (3-47 pM) against various HCV genotypes, it represents a significant compound in antiviral research.[1] Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of potential therapeutic formulations. These application notes provide a summary of available stability data and detailed protocols for assessing the long-term stability of this compound in solution.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1449756-87-9 |
| Molecular Formula | C40H50Cl2N8O6S |
| Molecular Weight | 841.85 g/mol |
Source: DC Chemicals[2]
Mechanism of Action
This compound targets the HCV NS5A protein, a key multifunctional protein essential for both viral RNA replication and the assembly of new virus particles.[3][4] By binding to NS5A, the inhibitor is thought to induce conformational changes that disrupt the formation of the replication complex and interfere with virion assembly, thereby potently inhibiting viral propagation.[3][4][5]
Caption: Mechanism of HCV NS5A Inhibition.
Known Stability and Storage Recommendations
Limited stability data is available from commercial suppliers. The following table summarizes the recommended storage conditions for this compound.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Source: DC Chemicals[6]
Note: It is crucial to conduct specific stability studies for your experimental solutions and conditions.
Protocols for Long-Term Stability Assessment
The following protocols are designed to provide a framework for determining the long-term stability of this compound in various solvent systems. These protocols are based on general principles outlined in regulatory guidelines such as ICH Q1A(R2) for stability testing of new drug substances.
Protocol 1: Preparation of Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, high-purity solvents (e.g., DMSO, Ethanol, PBS)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Accurately weigh the required amount of powder.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in the chosen solvent (e.g., DMSO). Ensure complete dissolution, using sonication if necessary.
-
Prepare working solutions at desired concentrations by diluting the stock solution with the appropriate solvent or aqueous buffer (e.g., PBS, cell culture medium).
-
Note on Solubility: For some NS5A inhibitors, adjusting the pH with HCl may be necessary to achieve higher solubility in DMSO.[7] The hydrochloride salt form of a compound may also be sensitive to the common ion effect, which could influence its solubility in chloride-containing solutions.[8]
-
Protocol 2: Long-Term Stability Study Design
-
Objective: To determine the stability of this compound in solution under various storage conditions over an extended period.
-
Experimental Setup:
-
Aliquot the working solutions into multiple vials for each condition to avoid freeze-thaw cycles for the main stock.
-
Store the vials at a range of temperatures:
-
Long-Term: -80°C, -20°C
-
Accelerated: 4°C, 25°C (Room Temperature)
-
-
Protect solutions from light by using amber vials or by wrapping them in aluminum foil.
-
-
Time Points:
-
Define a series of time points for analysis. A typical schedule might be: 0 (initial), 1 week, 2 weeks, 1 month, 2 months, 3 months, 6 months, and 12 months.
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Analyze the concentration and purity of this compound using a validated stability-indicating analytical method, such as HPLC-UV (see Protocol 4).
-
Visually inspect the solution for any precipitation or color change.
-
Protocol 3: Forced Degradation Study
-
Objective: To identify potential degradation products and establish the intrinsic stability of the molecule under stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the drug solution with 3% hydrogen peroxide (H2O2) at room temperature.
-
Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.
-
Thermal Stress: Expose the solution to dry heat (e.g., 80°C).
-
-
Procedure:
-
Prepare solutions of this compound and subject them to the stress conditions outlined above.
-
Take samples at various time points to monitor the extent of degradation.
-
Neutralize acidic and basic samples before analysis.
-
Analyze the stressed samples by HPLC-UV/MS to separate the parent drug from any degradation products.
-
Protocol 4: Stability-Indicating HPLC Method
-
Objective: To quantify the concentration of this compound and detect any degradation products in a single run.
-
Suggested HPLC Parameters (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Method Validation:
-
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples (from Protocol 3) are used to demonstrate specificity, ensuring that degradation product peaks are well-resolved from the parent drug peak.
-
Caption: Experimental Workflow for Stability Assessment.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables. The primary data to be presented should include the percentage of the initial concentration of this compound remaining at each time point under each storage condition.
Table of Expected Stability Data
| Storage Temp. | Solvent | Time Point | % Remaining (Mean ± SD) | Appearance |
| -80°C | DMSO | 0 | 100 | Clear, colorless |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| -20°C | DMSO | 0 | 100 | Clear, colorless |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 4°C | DMSO | 0 | 100 | Clear, colorless |
| 1 week | ||||
| 2 weeks | ||||
| 1 month | ||||
| 25°C | DMSO | 0 | 100 | Clear, colorless |
| 1 day | ||||
| 3 days | ||||
| 1 week |
This table should be populated with experimental data.
Interpretation: A decrease in the percentage remaining over time indicates degradation. The appearance of new peaks in the chromatogram should be noted and, if possible, quantified as a percentage of the total peak area.
Conclusion
While supplier data provides basic storage guidelines, rigorous experimental evaluation is necessary to determine the long-term stability of this compound in the specific solutions and conditions used in your research. The protocols provided here offer a comprehensive framework for conducting these essential stability studies, ensuring the integrity and reliability of your experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pan-genotypic HCV NS5A Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying HCV RNA Levels Following HCV-IN-7 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HCV-IN-7 hydrochloride is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and is essential for both viral RNA replication and virion assembly. By targeting NS5A, this compound disrupts these processes, leading to a significant reduction in viral RNA levels.[2][3] These application notes provide detailed protocols for quantifying the in vitro efficacy of this compound by measuring the reduction in HCV RNA levels in cell culture models.
Data Presentation
The in vitro potency of this compound has been evaluated against various HCV genotypes using subgenomic replicon assays. The half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of HCV RNA replication, is a key measure of its antiviral activity.
| HCV Genotype | EC50 (pM) |
| 1a | 27 |
| 1b | 12 |
| 2a | 5 |
| 3a | 47 |
| 4a | 3 |
| 6a | 28 |
Table 1: Pan-genotypic activity of this compound in HCV subgenomic replicon assays. [1]
Signaling Pathway and Mechanism of Action
This compound targets the HCV NS5A protein, a multi-functional phosphoprotein that plays a crucial role in the HCV life cycle. NS5A is involved in the formation of the membranous web, a specialized intracellular structure that serves as the site for viral RNA replication. It interacts with both viral and host factors to regulate the replication complex. NS5A inhibitors, like this compound, are thought to induce a conformational change in NS5A, which prevents its proper localization and function, thereby inhibiting both RNA synthesis and the assembly of new viral particles.[2][3]
References
Application Note: Immunofluorescence Assay for NS5A Localization Following Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) infection is a leading cause of chronic liver disease worldwide.[1] The HCV nonstructural protein 5A (NS5A) is a phosphoprotein essential for the viral life cycle, playing critical roles in both viral RNA replication and the assembly of new virus particles.[2][3] NS5A has no known enzymatic activity but acts as a multifunctional scaffold protein, interacting with numerous viral and host components.[4][5] It is a key component of the HCV replicase complex (RC), which is housed in a virus-induced organelle called the "membranous web," derived from remodeled endoplasmic reticulum (ER) membranes.[4][6][7]
Direct-acting antivirals (DAAs) that target NS5A are potent inhibitors of HCV replication and a cornerstone of modern HCV therapy.[2][8] While their precise mechanism is complex and not fully understood, these inhibitors are known to act at two main stages of the HCV life cycle: replication of the genomic RNA and virion assembly.[1] A key effect of NS5A inhibitors is the disruption of the formation of new replication complexes, which is associated with a significant shift in the subcellular localization of the NS5A protein.[4][6] Immunofluorescence (IF) microscopy is a powerful technique used to visualize these changes, providing crucial insights into the mechanism of action of these antiviral compounds.[9][10] This application note provides a detailed protocol for performing an immunofluorescence assay to monitor the redistribution of NS5A following inhibitor treatment.
Mechanism of Action of NS5A Inhibitors
NS5A inhibitors are highly effective antiviral agents that bind directly to domain I of the NS5A protein.[1][5] This binding event is thought to induce conformational changes in NS5A, which in turn leads to the suppression of HCV replication.[1][5] Studies suggest a dual mode of action for these inhibitors, impacting both viral RNA synthesis and virion assembly.[6][7]
A primary mechanism is the blockade of the formation of new, functional replication complexes.[6][7] NS5A inhibitors have been shown to prevent the biogenesis of the membranous web, a process that depends on the interaction between NS5A and the host lipid kinase phosphatidylinositol-4 kinase IIIα (PI4K-IIIα).[1][7] Rather than inhibiting RNA synthesis in pre-formed complexes, these drugs prevent new ones from being made.[6][7]
This disruption is accompanied by a striking change in NS5A's subcellular distribution. In untreated HCV replicon-containing cells, NS5A is typically localized to the ER-derived membranous web, where replication occurs.[4] Upon treatment with an NS5A inhibitor like Daclatasvir (DCV) or Ledipasvir (LDV), NS5A redistributes from these replication sites to the surface of lipid droplets (LDs).[4][11] This inhibitor-induced relocalization is a visual hallmark of their activity and can be quantitatively assessed using immunofluorescence microscopy.
Data Presentation
The change in NS5A localization can be quantified by measuring the degree of co-localization between the NS5A immunofluorescence signal and markers for specific organelles, such as the endoplasmic reticulum and lipid droplets. The table below presents representative data illustrating the expected shift in NS5A distribution after treatment with a potent inhibitor.
| Condition | Treatment Duration | NS5A Co-localization with ER Marker (%) | NS5A Co-localization with Lipid Droplet Marker (%) | Reference |
| Vehicle Control (DMSO) | 8 hours | ~85% | ~15% | [4] |
| NS5A Inhibitor (e.g., Ledipasvir) | 8 hours | ~20% | ~80% | [4][11] |
Experimental Protocols & Visualizations
This section provides a detailed methodology for the immunofluorescence staining of NS5A in cultured cells and includes diagrams illustrating the workflow and the inhibitor's mechanism of action.
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence analysis of NS5A localization.
Detailed Immunofluorescence Protocol
This protocol is optimized for Huh-7 cells or their derivatives containing an HCV replicon system.
Materials:
-
HCV replicon-harboring Huh-7.5 cells
-
Glass coverslips (sterilized and optionally coated with poly-L-lysine)[12]
-
Cell culture medium (DMEM, 10% FBS, antibiotics)
-
NS5A inhibitor (e.g., Daclatasvir, Ledipasvir) and vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)[13]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS[14]
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (PBST)[13]
-
Blocking Buffer: 5% Normal Goat Serum or 3% Bovine Serum Albumin (BSA) in PBST[12][14]
-
Primary Antibodies: Mouse or rabbit anti-NS5A antibody. Optional: antibody against an ER marker (e.g., Calnexin) or a lipid droplet dye (e.g., BODIPY).
-
Secondary Antibodies: Fluorophore-conjugated goat anti-mouse/rabbit IgG (e.g., Alexa Fluor 488, Alexa Fluor 555)[15]
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)[16]
-
Mounting Medium: Anti-fade mounting medium[13]
Procedure:
-
Cell Seeding: Seed Huh-7.5 replicon cells onto sterile glass coverslips in a 24-well plate at a density that will result in ~70% confluency at the time of fixation.[13] Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of the NS5A inhibitor or an equivalent volume of vehicle (DMSO) for the specified time (e.g., 8 hours).
-
Fixation: Aspirate the culture medium and gently wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[14]
-
Washing: Aspirate the fixative and wash the cells three times with PBS, for 5 minutes each wash.[13]
-
Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[9][12]
-
Blocking: Wash the cells three times with PBS. Aspirate the final wash and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[9][12]
-
Primary Antibody Incubation: Dilute the primary anti-NS5A antibody in Blocking Buffer to its optimal working concentration. Aspirate the blocking solution and apply the diluted primary antibody to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12][13]
-
Washing: Wash the cells three times with PBST, for 5 minutes each wash, to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[12]
-
Final Washes and Counterstaining: Wash the cells three times with PBST for 5 minutes each, protected from light. During the second wash, DAPI can be added to the wash buffer to stain the nuclei.[12][16]
-
Mounting: Briefly rinse the coverslips with distilled water. Mount the coverslips onto glass slides using a drop of anti-fade mounting medium. Seal the edges with nail polish if desired.[13]
-
Imaging and Analysis: Visualize the samples using a confocal fluorescence microscope.[16] Capture images using appropriate laser lines and filters. Perform quantitative analysis using image analysis software to measure the co-localization of NS5A with organelle markers.
NS5A Inhibitor Mechanism of Action Diagram
Caption: Effect of NS5A inhibitors on protein subcellular localization.
Conclusion
The immunofluorescence assay is an indispensable tool for studying the mechanism of action of HCV NS5A inhibitors. It provides a direct visual and quantifiable measure of a drug's ability to disrupt the viral replication machinery by inducing the redistribution of NS5A from the ER-associated membranous web to lipid droplets.[4][11] This protocol offers a robust framework for researchers in virology and drug development to assess the cellular effects of novel antiviral compounds targeting NS5A, contributing to a deeper understanding of HCV replication and the development of more effective therapies.
References
- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mutational analysis reveals a novel role for hepatitis C virus NS5A domain I in cyclophilin-dependent genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to hepatitis C treatment and cure using NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structure of NS5A domain 1 from genotype 1a reveals new clues to the mechanism of action for dimeric HCV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 8. Grant Details | Paper Digest [paperdigest.org]
- 9. clyte.tech [clyte.tech]
- 10. researchgate.net [researchgate.net]
- 11. Fast Hepatitis C Virus RNA Elimination and NS5A Redistribution by NS5A Inhibitors Studied by a Multiplex Assay Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
- 13. usbio.net [usbio.net]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear localization of Zika virus NS5 contributes to suppression of type I interferon production and response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for HCV-IN-7 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. HCV-IN-7 hydrochloride is a potent, orally active, and pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in both HCV RNA replication and virion assembly, making it an attractive target for antiviral therapy. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays aimed at the discovery of novel anti-HCV agents.
Mechanism of Action
This compound exerts its antiviral activity by targeting and inhibiting the function of the HCV NS5A protein.[1][2] NS5A is a key component of the HCV replication complex and is involved in the regulation of viral RNA synthesis and the assembly of new virus particles. By binding to NS5A, this compound disrupts these processes, leading to a potent inhibition of HCV replication across multiple genotypes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HCV Genotypes
| HCV Genotype | IC50 (pM) |
| GT1a | 27 |
| GT1b | 12 |
| GT2a | 5 |
| GT3a | 47 |
| GT4a | 3 |
| GT6a | 28 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cytotoxicity (%) at 10 µM |
| Huh7 | 14 |
| HepG2 | 22 |
| HEK293 | 36 |
Data sourced from MedchemExpress.[1]
Table 3: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | Inhibition (%) at 10 µM |
| CYP2D6 | 12 |
| CYP2C9 | 42 |
| CYP3A4 | 12 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Primary High-Throughput Screening: Cell-Based HCV Replicon Assay
This assay is designed to identify compounds that inhibit HCV replication in a cellular context. A stable cell line (e.g., Huh7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) is used.
Materials:
-
HCV replicon-harboring cells (e.g., Huh7-luc-neo)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)
-
This compound (as a positive control)
-
Test compounds
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HCV replicon-harboring cells into 384-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound (positive control) in DMSO.
-
Using an automated liquid handler, add 100 nL of the compound solutions to the appropriate wells. The final concentration of DMSO should be kept below 0.5%.
-
Include wells with DMSO only as a negative control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the EC50 (half-maximal effective concentration) values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Secondary Assay: Cytotoxicity Assay
This assay is crucial to eliminate compounds that show antiviral activity due to general cytotoxicity.
Materials:
-
Huh7 cells (or the same cell line used in the primary screen)
-
Culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds and positive controls (e.g., a known cytotoxic agent)
-
384-well clear cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader (luminometer, spectrophotometer, or fluorometer, depending on the reagent)
Protocol:
-
Cell Seeding: Seed Huh7 cells into 384-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Compound Addition: Add the test compounds at the same concentrations used in the primary screen.
-
Incubation: Incubate the plates for the same duration as the primary assay (48-72 hours).
-
Cell Viability Measurement:
-
Add the appropriate cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) values.
-
Calculate the Selectivity Index (SI = CC50 / EC50) to prioritize compounds with a high therapeutic window.
-
Visualizations
Caption: HCV life cycle and the inhibitory action of HCV-IN-7 on NS5A.
Caption: High-throughput screening workflow for anti-HCV compound discovery.
Caption: Logical workflow for hit identification and validation.
References
Troubleshooting & Optimization
unexpected results with HCV-IN-7 hydrochloride in replicon assays
Welcome to the technical support center for HCV-IN-7 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in Hepatitis C Virus (HCV) replicon assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex, and by inhibiting its function, this compound effectively blocks viral RNA replication.[2][3]
Q2: What are the reported IC50 values for this compound against different HCV genotypes?
A2: this compound has demonstrated picomolar to low nanomolar inhibitory concentrations across a range of HCV genotypes. The reported IC50 values are summarized in the table below.[1]
Q3: Is this compound cytotoxic?
A3: At higher concentrations, this compound can exhibit cytotoxicity. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and ensure that the concentrations used for antiviral activity assessment are well below this level to avoid confounding results.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| HCV Genotype | IC50 (pM) |
| GT1a | 27 |
| GT1b | 12 |
| GT2a | 5 |
| GT3a | 47 |
| GT4a | 3 |
| GT6a | 28 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxicity Profile of this compound (at 10 µM)
| Cell Line | Cytotoxicity (%) |
| Huh7 | 14 |
| HepG2 | 22 |
| HEK | 36 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
General Protocol for HCV Replicon Assay
This protocol outlines a general method for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.
-
Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., Renilla luciferase) in complete DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.[3][4][5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Procedure:
-
Seed the replicon-containing cells in 96-well or 384-well plates.[4]
-
After cell attachment, treat the cells with the serially diluted this compound. Include appropriate controls: a vehicle control (DMSO) and a positive control (another known HCV inhibitor).[4]
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.[4]
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
-
Cytotoxicity Assay:
-
In a parallel plate, assess cell viability using a suitable method, such as Calcein AM conversion or an ATP-based assay, to determine the CC50 of the compound.[4]
-
-
Data Analysis:
-
Normalize the luciferase signals to the vehicle control to determine the percent inhibition.
-
Calculate the EC50 (50% effective concentration) and CC50 values by fitting the dose-response data to a four-parameter logistic curve.[4]
-
Troubleshooting Guide
Issue 1: Higher than expected EC50 value (Lower Potency)
-
Possible Cause A: Compound Degradation: Improper storage or handling of this compound can lead to degradation.
-
Solution: Ensure the compound is stored as recommended by the supplier. Prepare fresh dilutions for each experiment.
-
-
Possible Cause B: Cell Passage Number and Health: The permissiveness of Huh-7 cells to HCV replication can vary with passage number.[6]
-
Solution: Use low-passage Huh-7 cells and ensure they are healthy and in the logarithmic growth phase before seeding.
-
-
Possible Cause C: Development of Resistance: Prolonged exposure of replicon cells to the inhibitor can lead to the selection of resistant variants.[7][8]
-
Solution: Use a fresh stock of replicon cells or re-sequence the NS5A region of your replicon to check for resistance-associated substitutions.[5]
-
Issue 2: High Variability in Results
-
Possible Cause A: Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to variable replicon levels.
-
Solution: Ensure a single-cell suspension before seeding and use appropriate techniques for even cell distribution.
-
-
Possible Cause B: Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental data points or ensure proper humidification during incubation.
-
-
Possible Cause C: Pipetting Errors: Inaccurate pipetting, especially with potent compounds requiring significant dilution, can introduce variability.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully.
-
Issue 3: Signs of Cytotoxicity at Expected Efficacious Concentrations
-
Possible Cause A: Overestimation of Cell Viability: The chosen cytotoxicity assay may not be sensitive enough to detect early signs of toxicity.
-
Solution: Use a more sensitive, mechanism-independent viability assay. Consider visual inspection of cells under a microscope for morphological changes.
-
-
Possible Cause B: Off-Target Effects: At higher concentrations, the compound may have off-target effects leading to cytotoxicity.[1]
-
Solution: Carefully evaluate the therapeutic window (CC50/EC50 ratio). If the window is narrow, consider using the compound in combination with other HCV inhibitors to achieve efficacy at lower, non-toxic concentrations.[7]
-
Issue 4: No Inhibition of HCV Replication Observed
-
Possible Cause A: Incorrect Replicon Genotype: Ensure the genotype of your replicon is susceptible to this compound. While it is pan-genotypic, potency can vary.[1]
-
Solution: Confirm the genotype of your replicon.
-
-
Possible Cause B: Inactive Compound: The compound may have degraded completely.
-
Solution: Obtain a fresh batch of the compound and verify its activity using a sensitive control assay if possible.
-
-
Possible Cause C: Assay Malfunction: A problem with the luciferase reporter system or the detection instrument.
-
Solution: Run appropriate controls for the luciferase assay itself, including a positive control for luciferase activity.
-
Visualizations
Caption: General workflow for HCV replicon assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatitis C virus replication and potential targets for direct-acting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Hepatitis C Virus Replicon Presents a Higher Barrier to Resistance to Nucleoside Analogs than to Nonnucleoside Polymerase or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on hepatitis C virus resistance to inhibitors in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HCV-IN-7 Hydrochloride Cytotoxicity in Huh-7 and HepG2 Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cytotoxicity of HCV-IN-7 hydrochloride in Huh-7 and HepG2 human hepatoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex and plays a key role in viral RNA replication and assembly.[2][3] By inhibiting NS5A, this compound disrupts these processes, thereby exerting its antiviral effect.[2][3]
Q2: Does this compound exhibit cytotoxicity in liver cancer cell lines?
A2: Yes, experimental data indicates that this compound does exhibit cytotoxic effects against liver cancer cell lines. At a concentration of 10 μM, this compound has been shown to cause 14% cytotoxicity in Huh-7 cells and 22% cytotoxicity in HepG2 cells.[1]
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
A3: The HCV NS5A protein, the target of this compound, is known to have anti-apoptotic functions. It can interact with and inhibit key regulators of apoptosis such as p53 and the pro-apoptotic protein Bax.[4][5][6] Therefore, by inhibiting NS5A, this compound is thought to restore the natural apoptotic signaling pathways, leading to programmed cell death in cancer cells.
Q4: Are Huh-7 and HepG2 appropriate cell line models for studying HCV-related cytotoxicity?
A4: Both Huh-7 and HepG2 are well-established human hepatoma cell lines used extensively in liver cancer and HCV research.[7][8] Huh-7 cells are particularly noted for their high susceptibility to HCV infection and replication, making them a valuable model for studying HCV-related phenomena.[7][9]
Q5: What are some common issues that can lead to inconsistent cytotoxicity results with these cell lines?
A5: Inconsistent results in cytotoxicity assays can arise from several factors, including variations in cell density, improper handling of reagents, and the inherent biological variability of the cell lines. For instance, high cell density can lead to artificially high signals in some assays. It is also crucial to ensure that the solvent used to dissolve the compound, such as DMSO, is at a concentration that is not toxic to the cells.[10]
Data Presentation
The following table summarizes the known cytotoxic effects of this compound on Huh-7 and HepG2 cells.
| Cell Line | Compound Concentration | Cytotoxicity (%) |
| Huh-7 | 10 μM | 14%[1] |
| HepG2 | 10 μM | 22%[1] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Huh-7 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Huh-7 or HepG2 cells in DMEM with 10% FBS.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The percentage of cytotoxicity can be calculated as 100 - % Viability.
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or low cytotoxicity at expected effective concentrations | - Low cell density- Insufficient incubation time with the compound or MTT reagent- Compound instability | - Optimize the initial cell seeding density.- Increase the incubation time for the compound or the MTT reagent.- Check the stability and proper storage of the compound. |
| High background in control wells | - Contamination of the cell culture- High concentration of solvent (e.g., DMSO) | - Regularly check cell cultures for contamination.- Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% for DMSO).[10] |
| Unexpected dose-response curve (e.g., non-sigmoidal) | - Compound precipitation at high concentrations- Off-target effects of the compound | - Check the solubility of the compound in the culture medium.- Consider alternative cytotoxicity assays to confirm the results. |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound may induce apoptosis by inhibiting NS5A.
Caption: A logical guide for troubleshooting cytotoxicity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Hepatitis C virus NS5A as a potential viral Bcl-2 homologue interacts with Bax and inhibits apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HCV NS5A interacts with p53 and inhibits p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. runtogen.com [runtogen.com]
- 8. Critical Investigation of the Usability of Hepatoma Cell Lines HepG2 and Huh7 as Models for the Metabolic Representation of Resectable Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
overcoming low solubility of HCV-IN-7 hydrochloride in aqueous solutions
Welcome to the technical support center for HCV-IN-7 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial protein for HCV RNA replication and virion assembly. By inhibiting NS5A, this compound disrupts the viral life cycle, leading to a significant reduction in HCV RNA levels.[2] The exact mechanism of NS5A inhibitors is complex and not fully understood, but they are known to interfere with the formation of the membranous web, which is the site of viral replication.[2]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound. Its hydrochloride salt form is intended to improve aqueous solubility, but it can still be challenging to dissolve directly in physiological buffers due to the molecule's overall lipophilicity. For many hydrochloride salts of poorly soluble drugs, dissolving them first in an organic solvent is a necessary step.
Q3: What are the potential consequences of incomplete dissolution of this compound in my experiments?
A3: Incomplete dissolution can lead to several experimental issues, including:
-
Inaccurate concentration: The actual concentration of the dissolved compound will be lower than intended, leading to underestimation of its potency (e.g., higher IC50 values).
-
Precipitation: The compound may precipitate out of solution during the experiment, especially upon dilution into aqueous media, which can interfere with cell-based assays and analytical measurements.
-
Poor reproducibility: Inconsistent dissolution will lead to high variability between experiments.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can sometimes aid in the dissolution of compounds. However, excessive heat should be avoided as it may lead to degradation of the compound. If you choose to warm the solution, do so carefully and for a short period. It is recommended to first test the thermal stability of the compound if possible.
Q5: What is the recommended storage condition for this compound solutions?
A5: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C. It is generally not recommended to store aqueous solutions for more than one day, as the compound may precipitate out of solution over time.[3][4]
Troubleshooting Guide: Overcoming Low Solubility
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound in your experiments.
Problem: Precipitate forms when I add my this compound stock solution to my aqueous cell culture medium.
-
Possible Cause 1: The concentration of the organic solvent in the final solution is too high.
-
Solution: Most cell lines can tolerate low concentrations of DMSO (typically <0.5%). Ensure that the final concentration of the organic solvent in your assay is within the tolerated range for your specific cell line. Prepare a more concentrated stock solution so that a smaller volume is needed for dilution.
-
-
Possible Cause 2: The final concentration of this compound exceeds its solubility limit in the aqueous medium.
-
Solution: Perform a solubility test. Prepare a series of dilutions of your compound in the final aqueous buffer and observe for any precipitation. This will help you determine the maximum achievable concentration under your experimental conditions. If a higher concentration is needed, consider the use of solubilizing agents.
-
-
Possible Cause 3: The pH of the aqueous medium is not optimal for solubility.
-
Solution: For hydrochloride salts, the pH of the solution can significantly impact solubility. Experiment with buffers of different pH values (within the physiological range suitable for your experiment) to see if solubility can be improved.
-
Problem: I am observing inconsistent results in my potency assays.
-
Possible Cause: Incomplete or variable dissolution of the compound.
-
Solution: Ensure your dissolution protocol is consistent for every experiment. Always visually inspect your stock solution to ensure the compound is fully dissolved before making further dilutions. Vortexing or brief sonication of the stock solution can help ensure homogeneity.
-
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Doxorubicin hydrochloride | DMSO | ~10 mg/mL | [3] |
| Ethanol | ~1 mg/mL | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] | |
| ML-7 (hydrochloride) | DMSO | 30 mg/mL | [5] |
| DMF | 30 mg/mL | [5] | |
| Ethanol | 1 mg/mL | [5] | |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | [5] | |
| Epirubicin (hydrochloride) | DMSO | ~10 mg/mL | [4] |
| Water | ~10 mg/mL | [4] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] | |
| L-Valacyclovir (hydrochloride) | DMSO | ~3 mg/mL | [6] |
| Dimethyl formamide | ~10 mg/mL | [6] | |
| Ravidasvir hydrochloride | DMSO | 116.67 mg/mL (ultrasonic) | [7] |
| Asunaprevir | DMSO | ≥ 100 mg/mL | [8] |
| Ethanol | 20 mg/mL (ultrasonic) | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol provides a general method for preparing a stock solution of a poorly water-soluble hydrochloride compound for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing.
-
If the compound is still not fully dissolved, you may sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Once the compound is fully dissolved, the stock solution is ready for use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Workflow for Testing this compound in a Cell-Based Replicon Assay
This protocol outlines a general workflow for evaluating the antiviral activity of this compound in a cell-based HCV replicon system.
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
Luciferase assay reagent (if using a luciferase-based replicon)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the HCV replicon-harboring cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerance limit of the cells (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only, and a positive control with a known HCV inhibitor).
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
After incubation, measure the HCV replication levels. For luciferase-based replicons, this is done by lysing the cells and measuring luciferase activity according to the manufacturer's instructions.
-
Determine the cell viability using a suitable assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the compound.
-
Calculate the IC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value (the concentration at which 50% of cell viability is reduced).
Visualizations
Below are diagrams to illustrate key concepts related to the use of this compound.
Caption: A workflow for troubleshooting solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HCV-IN-7 Hydrochloride for Antiviral Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HCV-IN-7 hydrochloride in antiviral experiments. The information is designed to assist in optimizing experimental conditions to achieve potent and specific inhibition of Hepatitis C Virus (HCV) replication.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, and pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle.
Q2: What is the typical effective concentration range for this compound?
A2: this compound exhibits picomolar inhibitory concentrations (IC50) against a range of HCV genotypes, typically between 3-47 pM.[1] However, the optimal concentration for your specific cell system and viral strain may vary.
Q3: In which cell lines can I test the antiviral activity of this compound?
A3: Human hepatoma cell lines, such as Huh-7 and their derivatives (e.g., Huh-7.5), are commonly used for HCV replicon assays and are suitable for testing this compound.[2][3]
Q4: How long should I incubate the cells with this compound?
A4: A typical incubation period for assessing antiviral activity in HCV replicon assays is 48 to 72 hours.[2][4][5]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed
Q: I am observing high levels of cell death in my experiments, even at low concentrations of this compound. What could be the cause?
A:
-
Solvent Concentration: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level, typically not exceeding 0.5%.[5]
-
Cell Health: Confirm that the cells are healthy and not overly confluent before adding the compound.
-
Compound Concentration: While generally exhibiting low cytotoxicity at effective concentrations, high concentrations of this compound (e.g., 10 μM) have been reported to cause some cytotoxicity in cell lines like Huh7 (14%), HepG2 (22%), and HEK (36%).[1] It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
Assay Method: The method used to measure cytotoxicity can influence the results. Consider using a well-established assay such as the Calcein-AM, LDH leakage, or XTT assay.[2][6][7]
Issue 2: No or Low Antiviral Effect
Q: I am not observing the expected antiviral activity with this compound. What should I check?
A:
-
Compound Integrity: Verify the integrity and proper storage of your this compound stock.
-
Concentration Range: Ensure your dilution series covers the expected picomolar effective range.[1]
-
Replicon System: Confirm the functionality of your HCV replicon system. Include a positive control (e.g., another known HCV inhibitor) and a negative control (vehicle only) in your experiments.[2]
-
Assay Sensitivity: The sensitivity of your reporter assay (e.g., luciferase) may be a limiting factor. Ensure your assay is optimized for your cell line and replicon.
Issue 3: Inconsistent Results
Q: My results for antiviral activity and cytotoxicity are not reproducible. What are the potential sources of variability?
A:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Seeding Density: Ensure uniform cell seeding density across all wells of your assay plates.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate serial dilutions and compound addition.
-
Incubation Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity) for all experiments.[2]
Data Summary
| Parameter | Value | Cell Line/Genotype | Reference |
| IC50 | 3-47 pM | GT1b, GT2a, GT1a, GT3a, GT4a, GT6a | [1] |
| Cytotoxicity (at 10 µM) | 14% | Huh7 | [1] |
| 22% | HepG2 | [1] | |
| 36% | HEK | [1] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol is a generalized procedure based on common practices for evaluating HCV inhibitors.
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter into 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤0.5%.[5]
-
Treatment: Add the diluted compound to the appropriate wells. Include wells with a vehicle control (DMSO) and a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Luciferase Assay: Following incubation, measure the luciferase activity according to the manufacturer's instructions. This signal is proportional to HCV replication.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve.
Cytotoxicity Assay for CC50 Determination
This assay should be performed in parallel with the EC50 determination.
-
Cell Seeding and Treatment: Follow steps 1-3 of the HCV Replicon Assay protocol using the parental Huh-7 cell line (without the replicon).
-
Incubation: Incubate the plates for the same duration as the EC50 assay.
-
Cytotoxicity Measurement: Use a suitable cytotoxicity assay, such as the XTT or Calcein-AM assay, to measure cell viability.[2][6]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Methods of testing potential inhibitors of hepatitis C in Huh-7.5 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HCV NS5A Inhibitor Resistance In Vitro
Welcome to the technical support center for researchers investigating Hepatitis C Virus (HCV) resistance to NS5A inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your in-vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in-vitro experiments with HCV replicons and NS5A inhibitors.
Q1: My wild-type (WT) HCV replicon shows higher-than-expected EC50 values for an NS5A inhibitor. What are the possible causes?
A1: Several factors could contribute to this observation:
-
Cell Line Integrity: The Huh-7 cell line and its derivatives (e.g., Huh-7.5, Huh7-Lunet) are essential for HCV replication studies.[1][2] High passage numbers can lead to reduced permissiveness for HCV replication, affecting assay sensitivity. It is recommended to use low-passage cells (e.g., under 20 passages) and regularly restart cultures from validated, frozen stocks.[2]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell seeding density, variability in incubation times, or degradation of the inhibitor stock solution, can lead to inaccurate EC50 values. Ensure all reagents are properly stored and protocols are followed consistently.
-
Pre-existing Polymorphisms: The specific HCV strain used for your replicon may naturally contain polymorphisms that confer a low level of resistance to certain NS5A inhibitors.[3] It is crucial to sequence the NS5A region of your baseline replicon to confirm the absence of known resistance-associated substitutions (RASs).
Q2: I've introduced a known RAS into my replicon, but the observed fold-change in resistance is much lower than published values.
A2: This discrepancy can arise from several experimental variables:
-
Replicon Backbone: The genetic context of the HCV replicon (i.e., genotype and strain) can influence the impact of a specific RAS. The effect of a substitution can be more or less pronounced in different HCV backgrounds.[4][5]
-
Viral Fitness: The introduced RAS may reduce the replication capacity (fitness) of the virus.[6] A less fit virus will replicate more slowly, which can complicate the interpretation of drug susceptibility assays. Consider performing a replication fitness assay by measuring viral RNA levels over time in the absence of the drug.
-
Assay Readout: The method used to quantify replication (e.g., Luciferase reporter, qRT-PCR for HCV RNA, or colony formation assay) can influence the results.[7] Ensure your chosen method has a sufficient dynamic range to accurately measure the high levels of replication seen in resistant variants under drug pressure.
Q3: My drug susceptibility assay results show high variability between replicate wells and experiments.
A3: High variability is often a sign of technical issues. Consider the following troubleshooting steps:
-
Cell Plating Uniformity: Ensure cells are evenly distributed across the plate. Inconsistent cell numbers per well will lead to variable replication levels. Mix the cell suspension thoroughly before and during plating.
-
Drug Dilution Accuracy: Inaccurate serial dilutions of the NS5A inhibitor are a common source of error. Use calibrated pipettes and perform dilutions carefully. Prepare fresh drug plates for each experiment.
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate both drugs and media components, affecting cell health and viral replication. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Contamination: Mycoplasma or other microbial contamination can severely impact cell health and experimental results. Regularly test your cell cultures for contamination.
Q4: After prolonged culture of replicon cells with an NS5A inhibitor, I can't select for resistant colonies. Why?
A4: The inability to select for resistance can be due to a high genetic barrier or issues with the selection pressure.
-
Genetic Barrier: For some HCV genotypes, like 1b, single amino acid substitutions may only confer low-level resistance.[5] Significant resistance might require the emergence of multiple RASs, which is a much rarer event.[4][5]
-
Inhibitor Concentration: The concentration of the NS5A inhibitor used for selection is critical. If the concentration is too high, it may completely suppress replication, preventing the emergence of any resistant variants. If it's too low, there is insufficient pressure to select for RASs. A typical approach is to use a concentration that is 10-100 times the wild-type EC50.[8]
-
Replication Fitness Cost: The RASs that arise may confer such a high fitness cost that the resistant virus cannot replicate efficiently enough to form a colony, even in the presence of the drug.
Quantitative Data on Key NS5A Resistance-Associated Substitutions (RASs)
The following table summarizes common RASs in HCV genotypes 1a and 1b and their associated fold-change in resistance to the NS5A inhibitor Daclatasvir (DCV) as determined by in-vitro replicon assays.
| HCV Genotype | NS5A Position | Amino Acid Substitution | Fold-Change in Resistance (vs. WT) | Reference(s) |
| 1a | M28 | M28T | >1,000 | [4][5] |
| 1a | Q30 | Q30E / H / R | >20,000 | [4][5] |
| 1a | L31 | L31V / M | 15 - 300 | [4][5] |
| 1a | Y93 | Y93H / N | >20,000 | [4][5] |
| 1b | L31 | L31V / F | 2 - 24 | [4][5] |
| 1b | Y93 | Y93H | 28 - 50 | [4][5] |
| 1b | L31V + Y93H | Double Substitution | ~15,000 | [4] |
| 3 | A30 | A30K | ~10 | [9] |
| 3 | Y93 | Y93H | ~11 | [9] |
Note: Fold-change values can vary depending on the specific replicon system and assay methodology used.
Visual Diagrams and Workflows
Mechanism of NS5A Inhibitor Action and Resistance
The diagram below illustrates the proposed mechanism by which NS5A inhibitors block the formation of the HCV replication complex and how RASs can circumvent this inhibition.
Caption: Mechanism of NS5A inhibitor action and resistance.
Experimental Workflow for In-Vitro Resistance Testing
This workflow outlines the key steps for generating and testing HCV replicons with specific RASs for NS5A inhibitor susceptibility.
Caption: Workflow for generating and testing NS5A inhibitor-resistant HCV replicons.
Troubleshooting Decision Tree for Low Fold-Resistance
Use this logical diagram to troubleshoot experiments where an expected high level of resistance is not observed.
Caption: Decision tree for troubleshooting unexpectedly low resistance levels.
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of NS5A
This protocol describes the introduction of a specific RAS into an HCV replicon plasmid using a commercial mutagenesis kit.
-
Primer Design: Design forward and reverse primers (~25-45 bases) containing the desired mutation. The primers should be complementary and have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Set up the PCR reaction according to the kit manufacturer's instructions. Use a high-fidelity DNA polymerase to minimize secondary mutations. A typical reaction includes:
-
5-50 ng of dsDNA plasmid template
-
125 ng of forward primer
-
125 ng of reverse primer
-
dNTP mix
-
Reaction Buffer
-
High-fidelity DNA polymerase
-
-
Thermal Cycling: Perform thermal cycling (typically 12-18 cycles) to amplify the mutated plasmid.
-
Template Digestion: Following amplification, digest the parental (non-mutated) DNA template by adding a DpnI restriction enzyme directly to the reaction mixture. Incubate at 37°C for 1 hour. DpnI specifically targets methylated DNA, which is characteristic of plasmids grown in E. coli.
-
Transformation: Transform the DpnI-treated, mutated plasmid into high-competency E. coli cells. Plate on an appropriate antibiotic selection plate (e.g., LB-ampicillin) and incubate overnight at 37°C.
-
Clone Selection and Sequencing: Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit. Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing of the entire NS5A coding region.
Protocol 2: HCV Replicon Drug Susceptibility Assay
This protocol outlines the steps for determining the EC50 value of an NS5A inhibitor against a luciferase reporter HCV replicon.
-
RNA Transcription and Transfection:
-
Linearize the sequence-verified replicon plasmid downstream of the 3' NTR.
-
Generate replicon RNA using an in-vitro transcription kit (e.g., T7 RiboMAX).
-
Purify the RNA and verify its integrity.
-
Electroporate 10 µg of replicon RNA into 4x10^6 Huh-7.5 cells in a 0.4-cm cuvette.[2]
-
-
Cell Plating:
-
Immediately after electroporation, resuspend the cells in complete DMEM with 10% FBS.
-
Plate the cells in a 96-well white, clear-bottom plate at a density of 1x10^4 cells per well in 100 µL of media.
-
Incubate for 4-24 hours at 37°C to allow for cell attachment.
-
-
Drug Addition:
-
Prepare a serial dilution series of the NS5A inhibitor in complete DMEM. Typically, an 8-point, 3-fold dilution series is sufficient. Include a "no-drug" (vehicle control) well.
-
Remove the media from the cells and add 100 µL of the media containing the appropriate drug concentration to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay (Readout):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial Renilla Luciferase Assay System).
-
-
Data Analysis:
-
Subtract the background luminescence (from mock-transfected cells).
-
Normalize the data by setting the average signal from the no-drug control wells to 100%.
-
Plot the normalized percent replication versus the log10 of the inhibitor concentration.
-
Calculate the EC50 value (the concentration at which replication is inhibited by 50%) using a non-linear regression model (four-parameter variable slope).
-
The fold-change in resistance is calculated as (EC50 of mutant replicon) / (EC50 of wild-type replicon).
-
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Protocol for Analyzing Hepatitis C Virus Replication [jove.com]
- 3. Factors Influencing the Prevalence of Resistance-Associated Substitutions in NS5A Protein in Treatment-Naive Patients with Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. iasusa.org [iasusa.org]
- 7. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance analysis of genotype 3 hepatitis C virus indicates subtypes inherently resistant to nonstructural protein 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent IC50 values for HCV-IN-7 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter when determining the IC50 value of HCV-IN-7 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4] NS5A is a crucial phosphoprotein involved in both HCV RNA replication and the assembly of new virus particles.[5] By binding to NS5A, this compound disrupts these processes, leading to a powerful antiviral effect.
Q2: What are the reported IC50 values for this compound?
This compound has demonstrated potent activity against a range of HCV genotypes, with IC50 values typically in the picomolar (pM) range. The exact IC50 can vary depending on the specific HCV genotype and the assay conditions used.
Data Summary: In Vitro Antiviral Potency of an Analogous NS5A Inhibitor (BMS-790052)
| HCV Genotype | Replicon Assay EC50 (pM) |
| Genotype 1a | 50 ± 13 |
| Genotype 1b | 9 ± 4 |
Note: This data is for BMS-790052, a well-characterized NS5A inhibitor, and serves as a reference for the expected potency of this class of compounds.[4]
Troubleshooting Guide: Inconsistent IC50 Values
Inconsistent IC50 values for this compound can arise from a variety of factors. This guide provides a systematic approach to troubleshooting and resolving these issues.
Issue 1: Higher than expected IC50 values.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation: this compound may be unstable under certain storage or experimental conditions. | - Ensure the compound is stored correctly (as per the manufacturer's instructions). - Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Assay Conditions: The conditions of the cell-based assay can significantly impact inhibitor potency. | - Cell Health: Ensure Huh-7 cells (or other host cells) are healthy and in the logarithmic growth phase. Passage number can affect results.[2] - Serum Concentration: High serum protein concentrations in the culture medium can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the assay. - DMSO Concentration: Ensure the final DMSO concentration in the assay is consistent across all wells and is not at a level that affects cell viability or viral replication.[4] |
| Presence of Resistance-Associated Substitutions (RASs): Pre-existing mutations in the NS5A gene of the replicon cell line can confer resistance to NS5A inhibitors. | - Sequence the NS5A region of the replicon construct to check for known RASs (e.g., at positions M28, Q30, L31, Y93).[6] - If RASs are present, consider using a wild-type replicon or a different genotype for your experiments. |
| Assay Readout Issues: Problems with the reporter system (e.g., luciferase, SEAP) can lead to inaccurate measurements. | - Reporter Linearity: Ensure the reporter signal is within the linear range of the detection instrument. - Cell Viability: Always run a parallel cytotoxicity assay to ensure that the observed reduction in reporter signal is due to antiviral activity and not cell death.[7][8] |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding: Uneven cell distribution in the microplate can lead to significant well-to-well variation. | - Ensure a homogenous cell suspension before and during seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. |
| Pipetting Errors: Inaccurate dilution or transfer of the compound can introduce large errors. | - Calibrate pipettes regularly. - Use a fresh set of pipette tips for each dilution and transfer. - Perform serial dilutions carefully and mix thoroughly at each step. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. | - Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity. |
| Fluctuations in Incubation Conditions: Variations in temperature or CO2 levels can impact cell growth and viral replication. | - Ensure the incubator is properly calibrated and provides a stable environment. |
Experimental Protocols
Key Experiment: HCV Replicon Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound using a stable HCV replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
HCV replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection agent like G418)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates (white, clear-bottom for luciferase assays)
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., resazurin-based)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤ 0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the diluted compound to the respective wells. Include vehicle control (DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Luciferase Assay (Antiviral Activity):
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Cell Viability Assay (Cytotoxicity):
-
In a parallel plate prepared identically, add the cell viability reagent to each well.
-
Incubate for the recommended time and measure the absorbance or fluorescence according to the assay protocol.
-
-
Data Analysis:
-
Normalize the luciferase data to the vehicle control (0% inhibition) and a background control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.[7][9][10]
-
Similarly, calculate the CC50 (50% cytotoxic concentration) from the cell viability data.
-
Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates a more favorable therapeutic window.[8]
-
Signaling Pathway and Workflow Diagrams
Caption: HCV Replication Cycle and NS5A Inhibition.
Caption: IC50 Determination Workflow via HCV Replicon Assay.
References
- 1. Quantitative Analysis of the Hepatitis C Virus Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Proteins on HCV-IN-7 Hydrochloride Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HCV-IN-7 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of serum proteins on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). NS5A is a crucial component of the HCV replication complex and is involved in both viral RNA replication and the assembly of new virus particles. By targeting NS5A, this compound disrupts these processes, leading to a powerful antiviral effect.
Q2: Why is the presence of serum proteins a concern when evaluating the in vitro activity of this compound?
A2: Serum, which is often a component of cell culture media, contains a high concentration of proteins, with albumin being the most abundant. Many drugs, including antiviral agents, can bind to these proteins. It is generally the unbound, or "free," fraction of a drug that is available to exert its pharmacological effect. Therefore, high levels of protein binding can sequester the drug, reducing its effective concentration at the target site and potentially leading to an underestimation of its true potency in a physiological environment. For some antiviral drugs, only the free fraction is considered pharmacologically active.
Q3: Is there specific data on the serum protein binding of this compound?
A3: As of the latest literature review, specific quantitative data on the serum protein binding of this compound is not publicly available. However, other potent HCV NS5A inhibitors, such as daclatasvir, have been reported to be approximately 99% bound to plasma proteins[1]. It is reasonable to hypothesize that this compound, as a lipophilic small molecule, also exhibits a high degree of plasma protein binding.
Troubleshooting Guides
Issue 1: Observed IC50 of this compound is significantly higher than expected.
Possible Cause: Interference from serum proteins in the cell culture medium.
Troubleshooting Steps:
-
Quantify the Impact of Serum with an IC50 Shift Assay:
-
Perform the antiviral activity assay using varying concentrations of fetal bovine serum (FBS) or human serum albumin (HSA) in the culture medium (e.g., 0%, 2%, 5%, 10%).
-
Determine the IC50 value of this compound at each serum concentration.
-
A rightward shift in the IC50 curve with increasing serum concentration indicates that the compound is binding to serum proteins, reducing its effective concentration.
-
-
Determine the Unbound Fraction of the Drug:
-
Use an established method like equilibrium dialysis, ultrafiltration, or ultracentrifugation to measure the fraction of this compound that is not bound to proteins in your specific assay medium.
-
This "free fraction" is a more accurate representation of the pharmacologically active concentration.
-
Data Presentation: Impact of Serum on Antiviral Activity (Hypothetical Data)
Note: The following data is hypothetical and based on the expected behavior of a highly protein-bound NS5A inhibitor, as specific data for this compound is not available.
| Serum Concentration in Media | Apparent IC50 (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0% | 0.1 | 1 |
| 2% | 1.5 | 15 |
| 5% | 4.0 | 40 |
| 10% | 10.0 | 100 |
Issue 2: Inconsistent results in antiviral replicon assays.
Possible Cause: Variability in serum lots or cell culture conditions.
Troubleshooting Steps:
-
Standardize Serum Lots: Different lots of FBS can have varying protein compositions, which can affect the extent of drug binding. If possible, purchase a large batch of a single serum lot and use it for the duration of a study.
-
Control for Cell Density: Cell confluence can impact the availability of cellular factors required for HCV replication. Ensure that cells are seeded at a consistent density for all experiments.
-
Monitor Cell Health: Ensure that the concentrations of this compound and/or serum are not causing cytotoxicity, which could confound the antiviral activity results. Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) under the same experimental conditions.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for Determining Serum Protein Binding
This method is considered a gold standard for measuring the unbound fraction of a drug in plasma or serum.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (with a molecular weight cutoff, MWCO, appropriate to retain proteins but allow free drug to pass, e.g., 8-14 kDa)
-
This compound stock solution
-
Human serum or a solution of human serum albumin (HSA) in phosphate-buffered saline (PBS)
-
PBS (dialysis buffer)
-
Incubator shaker
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare the dialysis unit according to the manufacturer's instructions. This may involve pre-soaking the membrane.
-
In the sample chamber of the dialysis cell, add human serum (or HSA solution) spiked with a known concentration of this compound.
-
In the buffer chamber, add an equal volume of PBS.
-
Seal the dialysis unit and incubate with gentle agitation at 37°C. The incubation time should be sufficient to reach equilibrium (typically 4-24 hours, to be determined empirically).
-
After incubation, collect samples from both the sample chamber and the buffer chamber.
-
Analyze the concentration of this compound in both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Total Concentration - Free Concentration) / Total Concentration ] * 100
Protocol 2: HCV Replicon Assay to Determine IC50 Shift
This assay measures the effect of serum proteins on the antiviral activity of this compound in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium containing different fixed concentrations of FBS or HSA (e.g., 0%, 2%, 5%, 10%).
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of drug and serum.
-
Incubate the plates for a period that allows for robust replicon replication and inhibition (e.g., 48-72 hours).
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
-
Plot the reporter signal against the log of the drug concentration for each serum concentration.
-
Use a non-linear regression analysis to determine the IC50 value for each serum condition.
-
Compare the IC50 values to determine the fold-shift caused by the presence of serum proteins.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Two Potent HCV NS5A Inhibitors: HCV-IN-7 Hydrochloride and Daclatasvir
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in-vitro efficacy of two prominent Hepatitis C Virus (HCV) NS5A inhibitors: the clinical candidate HCV-IN-7 hydrochloride and the FDA-approved drug daclatasvir. This analysis is supported by experimental data to inform preclinical research and drug development efforts.
HCV, a leading cause of chronic liver disease, has been the focus of intense drug discovery efforts, leading to the development of direct-acting antivirals (DAAs) that target key viral proteins. Among the most successful DAA classes are the NS5A inhibitors, which have demonstrated potent, pan-genotypic activity. Daclatasvir was a first-in-class NS5A inhibitor that revolutionized HCV treatment. This compound is a novel, potent, and orally active pan-genotypic NS5A inhibitor. This guide provides a comparative overview of their antiviral efficacy based on available preclinical data.
Mechanism of Action: Targeting the HCV NS5A Protein
Both this compound and daclatasvir share a common mechanism of action: they are potent inhibitors of the HCV non-structural protein 5A (NS5A). NS5A is a crucial phosphoprotein with no known enzymatic function, but it plays an indispensable role in the HCV life cycle. It is a key component of the viral replication complex and is involved in both viral RNA replication and virion assembly. By binding to NS5A, these inhibitors disrupt its function, thereby halting viral replication.
Comparative In-Vitro Efficacy
A key measure of antiviral potency is the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral replication. The following table summarizes the EC50 values for this compound and daclatasvir against a panel of HCV genotypes, as determined by in-vitro replicon assays.
| HCV Genotype | This compound EC50 (pM) | Daclatasvir EC50 (pM) |
| 1a | 27 | 9 |
| 1b | 12 | 5 |
| 2a | 5 | 290 |
| 3a | 47 | 1800 |
| 4a | 3 | 5 |
| 5a | Not Reported | 4 |
| 6a | 28 | 100 |
Data sourced from Ramdas V, et al. J Med Chem. 2019 Dec 12;62(23):10563-10582.
The data indicates that while both compounds are highly potent, this compound demonstrates notably superior activity against HCV genotypes 2a and 3a compared to daclatasvir. For genotypes 1a, 1b, and 4a, both compounds exhibit comparable picomolar potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
HCV Replicon Assay for EC50 Determination
This assay is a cornerstone for evaluating the efficacy of anti-HCV compounds in a cell-based system.
Materials:
-
Huh-7 human hepatoma cells stably expressing HCV subgenomic replicons for various genotypes. These replicons typically contain a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound and daclatasvir stock solutions in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or daclatasvir). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Assay: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysates is then measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The luciferase signal is proportional to the level of HCV RNA replication. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The EC50 value is then determined by fitting the dose-response curve using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or a general cytotoxic effect on the host cells.
Materials:
-
Huh-7 cells.
-
DMEM with 10% FBS.
-
Test compounds (this compound and daclatasvir).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Huh-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, mirroring the concentrations used in the replicon assay.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Summary and Conclusion
Both this compound and daclatasvir are highly potent inhibitors of the HCV NS5A protein. The available in-vitro data suggests that this compound possesses a broader and more potent pan-genotypic profile, particularly against HCV genotypes 2a and 3a, which have historically been more challenging to treat. This positions this compound as a promising candidate for further preclinical and clinical development in the ongoing effort to develop highly effective, pan-genotypic HCV therapies. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further investigate the potential of these and other novel antiviral agents.
A Comparative Guide to HCV NS5A Inhibitors: HCV-IN-7 Hydrochloride, Ledipasvir, and Velpatasvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of three potent Hepatitis C Virus (HCV) NS5A inhibitors: HCV-IN-7 hydrochloride, ledipasvir, and velpatasvir. The information is compiled from various publicly available scientific sources to aid in research and drug development efforts.
Executive Summary
This compound, ledipasvir, and velpatasvir are all direct-acting antiviral agents that target the HCV nonstructural protein 5A (NS5A), a key protein in the viral replication complex.[1] While all three demonstrate potent anti-HCV activity, they exhibit different pan-genotypic profiles and resistance barriers. This guide summarizes their comparative antiviral activity, cytotoxicity, and resistance profiles based on available preclinical data.
Mechanism of Action
All three compounds share a common mechanism of action by inhibiting the function of the HCV NS5A protein. NS5A is a multi-functional phosphoprotein essential for viral RNA replication, and virion assembly and secretion.[2][3] By binding to NS5A, these inhibitors are thought to disrupt the formation of the membranous web, which is the site of viral replication, and interfere with the assembly of new viral particles.[3]
Comparative In Vitro Antiviral Activity
The antiviral potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in HCV replicon assays. The data presented below is collated from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | HCV Genotype | IC50 (pM) | EC50 (nM) |
| This compound | 1a | 27[4] | - |
| 1b | 12[4] | - | |
| 2a | 5[4] | - | |
| 3a | 47[4] | - | |
| 4a | 3[4] | - | |
| 6a | 28[4] | - | |
| Ledipasvir | 1a | - | 0.031[2] |
| 1b | - | 0.004[2] | |
| 2a | - | 16 - 249[2] | |
| 2b | - | 16 - 530[2] | |
| 3a | - | 168[2] | |
| 4a | - | 0.39[2] | |
| 4d | - | 0.29[2] | |
| 5a | - | 0.15[2] | |
| 6a | - | 0.11 - 1.1[2] | |
| 6e | - | 264[2] | |
| Velpatasvir | 1a | - | 0.019[5] |
| 1b | - | 0.006[5] | |
| 2a | - | 0.025[5] | |
| 2b | - | 0.017[5] | |
| 3a | - | 0.021[5] | |
| 4a | - | 0.006[5] | |
| 5a | - | 0.006[5] | |
| 6a | - | 0.011[5] |
Note: IC50 and EC50 values are measures of potency; lower values indicate higher potency. Data for this compound is presented as IC50, while data for ledipasvir and velpatasvir is presented as EC50. These values are not directly comparable.
Cytotoxicity Profile
The cytotoxicity of antiviral compounds is a critical factor in their development. The 50% cytotoxic concentration (CC50) is the concentration of a drug that causes a 50% reduction in cell viability.
| Compound | Cell Line | CC50 |
| This compound | Huh7 | >10 µM (14% cytotoxicity at 10 µM)[4] |
| HepG2 | >10 µM (22% cytotoxicity at 10 µM)[4] | |
| HEK293 | >10 µM (36% cytotoxicity at 10 µM)[4] | |
| Ledipasvir | Not specified | Not specified (not known to cause significant cytotoxicity)[6] |
| Velpatasvir | Not specified | Not specified |
Resistance Profile
A significant challenge in antiviral therapy is the emergence of drug-resistant viral variants. Resistance to NS5A inhibitors is primarily associated with specific amino acid substitutions in the NS5A protein.
Ledipasvir and Velpatasvir: Common resistance-associated substitutions (RASs) for ledipasvir and velpatasvir include those at amino acid positions M28, Q30, L31, and Y93 in the NS5A protein.[3][7] The Y93H substitution, in particular, is known to confer high-level resistance to many NS5A inhibitors, including ledipasvir and velpatasvir.[7][8] Velpatasvir has shown an improved resistance profile against some RASs compared to earlier-generation NS5A inhibitors.[7]
This compound: Specific data on the resistance profile of this compound is not yet widely available in the public domain. Further studies are required to characterize its resistance barrier and cross-resistance with other NS5A inhibitors.
Experimental Protocols
HCV Replicon Assay (Luciferase-based)
This assay is used to determine the EC50 value of a compound, which is its potency in inhibiting HCV RNA replication within a cellular context.
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are seeded in 96-well or 384-well plates and incubated overnight.[4][9]
-
Compound Treatment: The test compounds (this compound, ledipasvir, or velpatasvir) are serially diluted to various concentrations and added to the cells.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the CC50 value of a compound, which assesses its toxicity to the host cells.
-
Cell Seeding: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates and incubated overnight.[10]
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Incubation: The cells are incubated with the compounds for a period that typically matches the duration of the antiviral assay (e.g., 72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Resistance-Associated Variant (RAV) Selection
This method is used to identify the genetic mutations that confer resistance to an antiviral drug.
-
Replicon Cell Culture: HCV replicon cells are cultured in the presence of a selective agent (e.g., G418) to maintain the replicon.
-
Drug Exposure: The cells are then exposed to increasing concentrations of the test compound over a prolonged period (weeks to months).
-
Selection of Resistant Colonies: Cells that can continue to replicate in the presence of the drug will form colonies. These colonies are isolated and expanded.
-
Sequence Analysis: The NS5A region of the HCV replicon from the resistant colonies is sequenced to identify amino acid substitutions compared to the wild-type sequence.[3]
-
Phenotypic Analysis: The identified mutations are often re-introduced into a wild-type replicon to confirm that they are responsible for the observed resistance. The EC50 of the compound is then determined against replicons carrying these specific mutations.
Visualizations
Caption: Mechanism of action of NS5A inhibitors in the HCV life cycle.
References
- 1. Cell Culture Studies of the Efficacy and Barrier to Resistance of Sofosbuvir-Velpatasvir and Glecaprevir-Pibrentasvir against Hepatitis C Virus Genotypes 2a, 2b, and 2c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. researchgate.net [researchgate.net]
The Synergistic Power of Combination DAA Therapy: A Comparative Guide for Researchers
An in-depth analysis of the expected synergistic effects of the novel NS5A inhibitor, HCV-IN-7 hydrochloride, with other direct-acting antivirals for the treatment of Hepatitis C. This guide provides a framework for researchers and drug development professionals to assess the combinatorial potential of new DAA candidates, using established experimental protocols and data from analogous compounds.
Hepatitis C virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), which target specific viral proteins essential for replication. The current standard of care involves the combination of two or more DAAs with different mechanisms of action to achieve high rates of sustained virologic response (SVR) and to create a high barrier to the development of resistance. This compound is a potent, pan-genotypic inhibitor of the HCV NS5A protein, a key component of the viral replication complex. Understanding its synergistic potential with other DAA classes, namely NS3/4A protease inhibitors and NS5B polymerase inhibitors, is crucial for the development of next-generation HCV therapies.
Mechanisms of Action and Rationale for Combination Therapy
Direct-acting antivirals are broadly categorized into three main classes based on their viral targets:
-
NS3/4A Protease Inhibitors: These agents, such as boceprevir and telaprevir, block the proteolytic activity of the NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature viral proteins.
-
NS5A Inhibitors: This class of inhibitors, which includes daclatasvir and ledipasvir, targets the NS5A protein. While the precise function of NS5A is not fully understood, it is known to be critical for both viral RNA replication and the assembly of new virus particles.[1]
-
NS5B Polymerase Inhibitors: These inhibitors, like sofosbuvir, target the RNA-dependent RNA polymerase (NS5B), the enzyme responsible for replicating the viral RNA genome.[2]
The rationale for combining these different classes of drugs lies in their complementary mechanisms of action, which can lead to synergistic antiviral effects and a higher barrier to resistance.[3][4] By targeting multiple, essential steps in the HCV life cycle simultaneously, the virus is less likely to develop mutations that can confer resistance to all drugs in the regimen.
Expected Synergistic Effects of this compound with Other DAAs
While specific experimental data on the combination of this compound with other DAAs is not yet widely available, we can infer its likely synergistic profile based on extensive studies of other NS5A inhibitors. The following tables summarize representative data from in vitro studies of NS5A inhibitors in combination with other DAA classes.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Representative DAAs
| Drug Class | Representative Drug | Target | EC50 (nM) | CC50 (µM) |
| NS5A Inhibitor | Daclatasvir | NS5A | 0.008 - 0.05 | >20 |
| NS5B Nuc. Inhibitor | Sofosbuvir | NS5B Polymerase | 40 - 140 | >100 |
| NS3/4A Protease Inhibitor | Boceprevir | NS3/4A Protease | 200 - 600 | >50 |
EC50 (50% effective concentration) represents the concentration of a drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. A higher CC50 and lower EC50 indicate a more favorable therapeutic index.
Table 2: Combination Antiviral Activity and Synergy Analysis
| Drug Combination (Class) | Representative Drugs | Combination Index (CI) at EC50 | Synergy Level |
| NS5A Inhibitor + NS5B Nuc. Inhibitor | Daclatasvir + Sofosbuvir | 0.44 - 0.75 | Moderate to High Synergy[5] |
| NS5A Inhibitor + NS3/4A Protease Inhibitor | Daclatasvir + Boceprevir | ~0.8 - 1.1 | Additive to Slight Synergy |
| NS5B Nuc. Inhibitor + NS3/4A Protease Inhibitor | Sofosbuvir + Boceprevir | 0.85 - 1.26 | Additive to Slightly Antagonistic[5] |
The Combination Index (CI) is a quantitative measure of drug interaction. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Based on these representative data, it is anticipated that this compound, as an NS5A inhibitor, will exhibit strong synergistic effects when combined with an NS5B nucleotide inhibitor like sofosbuvir. The combination with an NS3/4A protease inhibitor is expected to be at least additive, and potentially synergistic.
Experimental Protocols for Assessing Synergistic Effects
The following is a detailed methodology for conducting in vitro studies to evaluate the synergistic antiviral activity of this compound with other DAAs using an HCV replicon system.
Cell Lines and HCV Replicon System
-
Cell Line: Huh-7 human hepatoma cells are commonly used as they are highly permissive for HCV replication.[6]
-
HCV Replicon: A subgenomic HCV replicon encoding a reporter gene, such as firefly luciferase, is used to quantify viral replication.[7] These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, rendering them non-infectious.[6]
In Vitro Transcription and Electroporation
-
The HCV replicon plasmid DNA is linearized, and in vitro transcription is performed to generate replicon RNA.
-
Huh-7 cells are then electroporated with the in vitro transcribed HCV replicon RNA to establish cells that are actively replicating the viral RNA.[7]
Antiviral Activity Assay (Luciferase Assay)
-
Replicon-harboring cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of this compound alone, the combination DAA alone, and a combination of both drugs at fixed concentration ratios.
-
After a 72-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replicon RNA replication.
-
The EC50 value for each drug and combination is calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
-
Parallel to the antiviral assay, a cytotoxicity assay is performed on the same Huh-7 cells to determine the CC50 of the compounds.
-
A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue), where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells.
Synergy Analysis
-
The synergistic, additive, or antagonistic effects of the drug combinations are quantified using the Combination Index (CI) method based on the Chou-Talalay principle.
-
Software such as CompuSyn can be used to calculate the CI values at different effect levels (e.g., EC50, EC75, EC90).
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The HCV life cycle and the targets of different DAA classes.
Caption: Experimental workflow for assessing DAA synergy.
Caption: Logical relationship for interpreting the Combination Index.
Conclusion
The development of new, potent DAAs like this compound holds great promise for further improving HCV treatment regimens. Based on the established principles of DAA combination therapy and data from analogous NS5A inhibitors, it is highly probable that this compound will exhibit significant synergy with other DAA classes, particularly NS5B polymerase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such combinations, which is a critical step in the development of future curative therapies for Hepatitis C. The use of combination therapy remains the cornerstone of effective HCV treatment, and a thorough understanding of synergistic interactions is paramount for the rational design of novel, highly effective regimens.[8]
References
- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of Combined NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of Combined NS5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Unveiling the Cross-Resistance Profile of HCV-IN-7 Hydrochloride Against Key NS5A Mutations
For Immediate Release
PUNE, India – November 13, 2025 – New comparative data reveals the cross-resistance profile of HCV-IN-7 hydrochloride, a potent pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor, against clinically relevant resistance-associated variants (RAVs). The findings, detailed in a seminal study by Ramdas et al. in the Journal of Medicinal Chemistry, position this compound (referred to as compound 20 in the publication) as a promising candidate for HCV treatment, demonstrating notable potency against viral strains that have developed resistance to other NS5A inhibitors.
This compound targets the viral non-structural protein 5A (NS5A), a key component in the HCV replication complex. While NS5A inhibitors are a cornerstone of modern direct-acting antiviral (DAA) therapy, their efficacy can be compromised by the emergence of specific amino acid substitutions in the NS5A protein, particularly at positions M28, Q30, L31, and Y93. This guide provides a comprehensive comparison of this compound's performance against these challenging mutations, supported by experimental data.
Comparative Antiviral Potency
The in vitro antiviral activity of this compound was evaluated against a panel of HCV genotype 1a and 1b replicons, including those harboring common NS5A RAVs. The data, summarized below, compares its half-maximal effective concentration (EC50) with that of other well-characterized NS5A inhibitors, daclatasvir and ledipasvir.
| HCV Replicon | Mutation | This compound (Compound 20) EC50 (pM) | Daclatasvir EC50 (pM) | Ledipasvir EC50 (pM) |
| Genotype 1a (H77) | Wild-Type | 27 | 6 | 31 |
| M28V | 2,100 | >100,000 | 1,100 | |
| Q30R | 1,800 | 18,000 | 1,200 | |
| L31V | 11,000 | >100,000 | 2,400 | |
| Y93H | 1,300 | 1,100 | 1,400 | |
| Genotype 1b (Con1) | Wild-Type | 12 | 2 | 22 |
| L31V | 25 | 110 | 150 | |
| Y93H | 11 | 2 | 18 |
Data sourced from Ramdas V, et al. J Med Chem. 2019;62(23):10563-10582.
The results indicate that while some mutations, particularly L31V in genotype 1a, confer a degree of resistance to this compound, it retains significant potency against several RAVs that markedly reduce the activity of daclatasvir. For instance, against the M28V and Q30R mutations in genotype 1a, this compound demonstrates substantially lower EC50 values compared to daclatasvir.
Experimental Protocols
The determination of the cross-resistance profile of this compound was conducted using a robust in vitro HCV replicon assay. This methodology is a standard in the field for assessing the antiviral activity of compounds against different HCV genotypes and variants.
HCV Replicon Assay
Objective: To measure the in vitro antiviral activity (EC50) of this compound against wild-type and mutant HCV replicons.
Methodology:
-
Cell Lines: Huh-7 human hepatoma cells stably harboring subgenomic HCV replicons of either genotype 1a (H77 strain) or 1b (Con1 strain) were utilized. These replicon cells contain a luciferase reporter gene, allowing for the quantification of HCV replication.
-
Mutant Replicon Generation: Site-directed mutagenesis was employed to introduce specific resistance-associated mutations (M28V, Q30R, L31V, and Y93H in genotype 1a; L31V and Y93H in genotype 1b) into the respective replicon plasmids. These plasmids were then used to generate stable replicon cell lines.
-
Compound Treatment: The stable replicon cell lines were seeded in 96-well plates and treated with serial dilutions of this compound, daclatasvir, or ledipasvir.
-
Incubation: The treated cells were incubated for 72 hours to allow for HCV replication and the effect of the antiviral compounds to manifest.
-
Luciferase Assay: Following incubation, the cells were lysed, and the luciferase activity was measured. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 values, representing the concentration of the compound required to inhibit 50% of HCV replication, were calculated by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cross-resistance profile of this compound.
Caption: Experimental workflow for determining the cross-resistance profile of this compound.
Conclusion
The data presented provides a clear, quantitative comparison of the in vitro potency of this compound against key HCV NS5A resistance-associated variants. While further clinical studies are necessary, these findings underscore the potential of this compound as a valuable component in future HCV treatment regimens, particularly for patients harboring viral strains with reduced susceptibility to existing NS5A inhibitors. The detailed experimental protocols offer a transparent basis for the presented data, enabling researchers to contextualize and build upon these findings.
A Head-to-Head Comparison of Pan-Genotypic NS5A Inhibitors in the Fight Against Hepatitis C
For researchers, scientists, and drug development professionals, the advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for Hepatitis C virus (HCV) infection. Among these, the pan-genotypic Non-Structural Protein 5A (NS5A) inhibitors stand out for their potent antiviral activity across all major HCV genotypes. This guide provides a detailed head-to-head comparison of the leading pan-genotypic NS5A inhibitors, focusing on their in-vitro potency, resistance profiles, and clinical efficacy, supported by experimental data and methodologies.
The NS5A protein is a crucial component of the HCV replication complex, playing a vital role in both viral RNA replication and the assembly of new virus particles. Although it has no known enzymatic function, its complex interactions with other viral and host proteins make it an attractive target for antiviral therapy. Pan-genotypic NS5A inhibitors disrupt these interactions, effectively halting the viral life cycle. This comparison will focus on the two most widely used pan-genotypic NS5A inhibitors: velpatasvir and pibrentasvir .
In-Vitro Potency (EC50)
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency in-vitro. The following table summarizes the EC50 values for velpatasvir and pibrentasvir against a panel of HCV genotypes.
| HCV Genotype | Velpatasvir EC50 (pM) | Pibrentasvir EC50 (pM) |
| 1a | 19 | 1.4 - 5.0 |
| 1b | 4 | 1.4 - 5.0 |
| 2a | 6 | 1.4 - 5.0 |
| 2b | 4 | 1.4 - 5.0 |
| 3a | 2 | 1.4 - 5.0 |
| 4a | 4 | 1.4 - 5.0 |
| 5a | 4 | 1.4 - 5.0 |
| 6a | 12 | 1.4 - 5.0 |
Data compiled from multiple in-vitro studies.[1][2]
Pibrentasvir consistently demonstrates picomolar to sub-picomolar potency across all major HCV genotypes, with EC50 values generally lower than those of velpatasvir. Both agents, however, exhibit highly potent and broad pan-genotypic activity.
Resistance Profile
The emergence of resistance-associated substitutions (RASs) is a key challenge in antiviral therapy. The following table outlines the fold-change in EC50 for velpatasvir and pibrentasvir in the presence of common NS5A RASs.
| RAS | Velpatasvir Fold Change in EC50 | Pibrentasvir Fold Change in EC50 |
| M28T/V (GT1a) | >100 | <2 |
| Q30R (GT1a) | >100 | <2 |
| L31M/V (GT1a) | >100 | <2 |
| Y93H/N (GT1a) | >1,000 | <2 |
| Y93H (GT3) | >1,000 | Low |
Data compiled from multiple in-vitro resistance studies.[2]
Pibrentasvir generally maintains its high potency against common NS5A RASs that can confer significant resistance to velpatasvir, particularly in genotype 1a and 3. This suggests a higher barrier to resistance for pibrentasvir.
Clinical Efficacy and Safety
Velpatasvir and pibrentasvir are co-formulated with other DAAs (sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, respectively) for clinical use. Head-to-head clinical trials and real-world studies provide valuable insights into their comparative efficacy and safety.
The primary endpoint in clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure.
Sustained Virologic Response (SVR12) Rates
| Patient Population | Sofosbuvir/Velpatasvir (12 weeks) SVR12 | Glecaprevir/Pibrentasvir (8 or 12 weeks) SVR12 |
| Genotype 1 | 98-100% | 99-100% |
| Genotype 2 | 99-100% | 98-100% |
| Genotype 3 | 95-98% | 95-98% |
| Genotype 4, 5, 6 | 99-100% | 93-100% |
| With Cirrhosis (Compensated) | 98-100% | 98-100% |
| Treatment-Experienced | 99-100% | 91-100% |
SVR12 rates are from various Phase 3 clinical trials and real-world studies.[3][4][5][6][7][8]
Both combination therapies demonstrate exceptionally high SVR12 rates across all genotypes, including in patients with compensated cirrhosis and those who have previously failed other therapies. For genotype 3, which has historically been more challenging to treat, both regimens achieve high cure rates.[4][5][8]
Safety and Tolerability
Both sofosbuvir/velpatasvir and glecaprevir/pibrentasvir are generally well-tolerated. The most common adverse events are mild and transient.
| Adverse Event | Sofosbuvir/Velpatasvir | Glecaprevir/Pibrentasvir |
| Headache | ~22% | ~11-13% |
| Fatigue | ~22% | ~12-15% |
| Nausea | ~11% | ~8% |
| Diarrhea | ~7% | ~4% |
Adverse event rates are approximate and compiled from product information and clinical trial data.[9]
Discontinuation rates due to adverse events are very low for both regimens.
Experimental Protocols
HCV Subgenomic Replicon Assay for EC50 Determination
The in-vitro potency of NS5A inhibitors is typically determined using an HCV subgenomic replicon assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that have been engineered to contain a self-replicating HCV RNA molecule (a replicon). The replicon often includes a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Materials:
-
Huh-7 human hepatoma cell line
-
HCV subgenomic replicon plasmid (containing a luciferase reporter gene)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
G418 (for selection of stable replicon-harboring cells)
-
NS5A inhibitors (e.g., velpatasvir, pibrentasvir)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Methodology:
-
Generation of Stable Replicon Cell Lines:
-
Linearize the HCV subgenomic replicon plasmid DNA.
-
In-vitro transcribe the replicon RNA from the linearized plasmid.
-
Electroporate the in-vitro transcribed RNA into Huh-7 cells.
-
Culture the cells in the presence of G418 to select for cells that have successfully incorporated and are replicating the replicon RNA (which contains a neomycin resistance gene).
-
Expand the G418-resistant cell colonies to establish a stable replicon-harboring cell line.
-
-
EC50 Determination:
-
Seed the stable replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the NS5A inhibitors in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
The luciferase signal is proportional to the level of HCV RNA replication.
-
Plot the percentage of inhibition of luciferase activity against the log concentration of the inhibitor.
-
Calculate the EC50 value, which is the concentration of the inhibitor that reduces luciferase activity by 50%, using a non-linear regression analysis.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the HCV replication cycle and the workflow for determining the in-vitro potency of NS5A inhibitors.
References
- 1. NS5A inhibitors in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-world effectiveness and safety of sofosbuvir/velpatasvir and glecaprevir/pibrentasvir for genotype 6 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of sofosbuvir/velpatasvir ± ribavirin vs glecaprevir/pibrentasvir in genotype 3 hepatitis C virus infected patients | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. Glecaprevir/Pibrentasvir Versus Sofosbuvir/Velpatasvir for Hepatitis C Virus Genotype 6: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Real-world effectiveness of sofosbuvir/velpatasvir, glecaprevir/pibrentasvir, and sofosbuvir/velpatasvir/voxilaprevir against genotype 3 hepatitis C virus infection: a systematic review and meta-analysis [frontiersin.org]
- 9. drugs.com [drugs.com]
validating HCV-IN-7 hydrochloride activity in primary human hepatocytes
For researchers and drug development professionals at the forefront of Hepatitis C virus (HCV) research, identifying potent and safe antiviral compounds is a paramount objective. This guide provides a comprehensive comparison of HCV-IN-7 hydrochloride, a novel NS5A inhibitor, with other established alternatives, supported by experimental data and detailed protocols for validation in primary human hepatocytes.
This compound has emerged as a potent, orally active, pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1] Its inhibitory concentrations against various HCV genotypes are in the picomolar range, showcasing its potential as a formidable anti-HCV agent. This guide aims to equip researchers with the necessary information to objectively evaluate the activity of this compound in a physiologically relevant in vitro model: primary human hepatocytes.
Performance Comparison of HCV NS5A Inhibitors
The following table summarizes the available quantitative data for this compound and other clinically relevant NS5A inhibitors. It is important to note that direct comparative studies in primary human hepatocytes are limited. The data presented here is compiled from various studies, and the experimental systems (e.g., cell lines vs. primary hepatocytes) should be considered when interpreting the results.
| Compound | Target | Genotype(s) Tested | EC50/IC50 | CC50 | Cell System |
| This compound | NS5A | 1a, 1b, 2a, 3a, 4a, 6a | IC50: 3-47 pM[1] | >10 µM (Huh-7, HepG2)[1] | Replicon-expressing cell lines |
| Daclatasvir | NS5A | 1a, 1b, 2a, 3a, 4a, 5a | EC50: 9-146 pM[2] | >20 µM (MT-2) | Replicon-expressing cell lines |
| Ledipasvir | NS5A | 1a, 1b, 4a, 5a, 6a | EC50: 4-31 pM[3] | Not Reported | Replicon-expressing cell lines |
| Velpatasvir | NS5A | 1-6 | EC50: <100 pM | >5 µM (Various cell lines) | Replicon-expressing cell lines |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the antiviral effect. A lower value signifies higher potency. CC50 (half-maximal cytotoxic concentration) indicates the concentration at which the compound induces 50% cell death. A higher CC50 value is desirable, indicating lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the therapeutic window of a compound.
Experimental Protocols
To facilitate the independent validation of this compound and other inhibitors, detailed methodologies for key experiments are provided below.
HCV Replicon Assay in Primary Human Hepatocytes
This protocol describes a method to assess the antiviral activity of a compound using a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase) in primary human hepatocytes.
1. Preparation of Primary Human Hepatocytes:
- Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
- Plate the hepatocytes on collagen-coated plates at a suitable density in hepatocyte culture medium.
- Allow the cells to attach and form a monolayer for 24-48 hours before transfection.
2. Transfection with HCV Replicon RNA:
- In vitro transcribe HCV subgenomic replicon RNA containing a luciferase reporter gene from a linearized plasmid DNA template.
- Purify and quantify the RNA.
- Electroporate the primary human hepatocytes with the replicon RNA.
- Seed the electroporated cells into 96-well plates.
3. Compound Treatment:
- After 4-6 hours of incubation to allow for cell attachment, remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., this compound) and control compounds.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor).
- Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
4. Luciferase Assay:
- After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
- The reduction in luciferase signal in the presence of the compound compared to the vehicle control indicates inhibition of HCV replication.
5. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration.
- Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in Primary Human Hepatocytes
This protocol outlines a method to evaluate the potential cytotoxic effects of a compound on primary human hepatocytes.
1. Cell Plating:
- Plate primary human hepatocytes in collagen-coated 96-well plates and allow them to attach as described above.
2. Compound Treatment:
- Prepare serial dilutions of the test compound in hepatocyte culture medium.
- Remove the medium from the cells and add the medium containing the different compound concentrations.
- Include a vehicle control and a positive control for cytotoxicity (e.g., a known hepatotoxin).
- Incubate the plates for 48-72 hours.
3. Viability Assay:
- Assess cell viability using a commercially available ATP-based assay (e.g., CellTiter-Glo®). This assay measures the amount of ATP, which is an indicator of metabolically active cells.
- Add the lytic reagent to the wells, and measure the luminescence.
4. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the mechanism of action of HCV inhibitors, the following diagrams are provided.
Caption: Experimental workflow for validating HCV inhibitor activity.
Caption: HCV replication cycle and the target of HCV-IN-7.
References
- 1. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hepatitis C virus genotype 1b post-transplant isolate with high replication efficiency in cell culture and its adaptation to infectious virus production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Data of Novel NS5A Inhibitors
A Comprehensive Guide to the Comparative Pharmacokinetics of Novel NS5A Inhibitors
For researchers and drug development professionals at the forefront of hepatitis C virus (HCV) therapeutics, understanding the pharmacokinetic profiles of novel nonstructural protein 5A (NS5A) inhibitors is paramount. These direct-acting antiviral agents have revolutionized HCV treatment, and a nuanced appreciation of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for optimizing clinical efficacy and safety. This guide provides an objective comparison of the pharmacokinetic parameters of several key novel NS5A inhibitors, supported by experimental data and detailed methodologies.
The following table summarizes the key pharmacokinetic parameters of several novel NS5A inhibitors, offering a clear comparison of their clinical pharmacology.
| Parameter | Ravidasvir | Ledipasvir | Velpatasvir | Pibrentasvir | Elbasvir | Ombitasvir |
| Dose | 200 mg | 90 mg | 100 mg | 120 mg | 50 mg | 25 mg |
| Tmax (hours) | ~2.0-4.0 | 4.0-4.5[1] | ~3.0 | ~5.0 | ~3.0[2] | 4-5 |
| Cmax (ng/mL) | ~2,540 | 323[3] | 259-474 | 59.5 | 121[4] | 63.8 |
| AUC (ng·h/mL) | ~19,920 | 7,290[3] | 2,970-4,480 | 1,100 | 1,920[4] | 917 |
| Half-life (hours) | ~7.3-13.3[5] | 47[1] | ~15[6] | ~13[7] | ~24[4][8] | 21-25 |
| Protein Binding | >99% | >99.8%[3] | >99.5%[6] | >99.9%[7] | >99.9%[4][8] | ~99.9% |
| Metabolism | Negligible, mono-oxidation | Oxidative | CYP2B6, CYP2C8, CYP3A4[6] | Not metabolized[7] | CYP3A4[8] | Amide hydrolysis, oxidative metabolism[9] |
| Excretion | Feces | Feces (>86%) | Feces (94%), Urine (<1%)[6] | Feces (96.6%)[7] | Feces (>90%), Urine (<1%)[8] | Feces (90.2%), Urine (1.91%)[10] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials conducted in healthy volunteers and HCV-infected patients. The general methodologies employed in these studies are outlined below.
Study Design
Pharmacokinetic parameters for these NS5A inhibitors were typically characterized in Phase 1 single- and multiple-ascending dose studies in healthy subjects, as well as in Phase 2 and 3 studies in HCV-infected patient populations.[5][11][12] These studies are often open-label and non-randomized for pharmacokinetic assessments. Dosing is typically once daily, and blood samples are collected at predetermined time points to characterize the drug's concentration-time profile.
For single-dose studies, blood samples are collected pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the absorption, distribution, and elimination phases.[13] In multiple-dose studies, intensive pharmacokinetic sampling is often performed after the first dose and at steady-state to assess drug accumulation and verify the dosing regimen.[5]
Analytical Methodology
The quantification of NS5A inhibitors in human plasma is predominantly achieved using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[14][15] These bioanalytical methods are highly sensitive and specific, allowing for the accurate measurement of drug concentrations.
A general workflow for sample analysis includes:
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.[15]
-
Chromatographic Separation: The supernatant is then injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the analyte of interest from other plasma components.[16] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[4]
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor-to-product ion transition for the drug.[15]
The methods are validated according to regulatory guidelines (e.g., FDA and ICH) for accuracy, precision, linearity, selectivity, and stability.
Visualizing Key Processes
To further elucidate the context of this comparative analysis, the following diagrams illustrate the mechanism of action of NS5A inhibitors and a typical experimental workflow for their pharmacokinetic evaluation.
Caption: Mechanism of action of NS5A inhibitors in blocking HCV replication and assembly.
Caption: General experimental workflow for a clinical pharmacokinetic study of an oral drug.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chilkurbalajipharmacy.com [chilkurbalajipharmacy.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetic Analysis of Velpatasvir, a Pangenotypic HCV NS5A Inhibitor, in Healthy and Hepatitis C Virus-Infected Subjects [natap.org]
- 9. Clinical Pharmacokinetics of Ombitasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of paritaprevir, ombitasvir, dasabuvir, ritonavir and ribavirin in hepatitis C virus genotype 1 infection: analysis of six phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Hepatic Pharmacokinetics and Pharmacodynamics With Ombitasvir/Paritaprevir/Ritonavir Plus Dasabuvir Treatment and Variable Ribavirin Dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. extranet.who.int [extranet.who.int]
- 14. mdpi.com [mdpi.com]
- 15. Effective quantification of ravidasvir (an NS5A inhibitor) and sofosbuvir in rat plasma by validated LC-MS/MS method and its application to pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 16. jopcr.com [jopcr.com]
Assessing the Genetic Barrier to Resistance of HCV-IN-7 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genetic barrier to resistance is a critical factor in evaluating the long-term efficacy of novel antiviral agents. This guide provides a comparative assessment of the genetic barrier to resistance of HCV-IN-7 hydrochloride, a potent pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor, against other clinically relevant alternatives. This analysis is based on available in vitro experimental data to provide a clear, data-driven comparison.
This compound has been identified as a promising clinical candidate with a superior pan-genotypic anti-HCV activity profile compared to some first-generation NS5A inhibitors.[1][2] Key to its potential is its resilience against the development of resistance, a major challenge in antiviral therapy.
Comparative Analysis of In Vitro Resistance Profiles
The genetic barrier to resistance of an antiviral drug is determined by the number of viral mutations required to confer a significant reduction in susceptibility. In vitro studies using HCV replicon systems are the standard for evaluating this barrier. These assays involve selecting for drug-resistant viral variants and characterizing the specific amino acid substitutions (Resistance-Associated Substitutions, or RASs) that emerge, along with the magnitude of the decrease in sensitivity (expressed as a fold-change in the 50% effective concentration, or EC50).
While specific quantitative data for this compound's resistance profile from head-to-head comparative studies is not publicly available in full, the pivotal study by Ramdas V, et al. (2019) states that its overall profile with respect to fold resistance relative to wild type is similar to that of daclatasvir.[1] This provides a crucial benchmark for comparison with other well-characterized NS5A inhibitors.
The following tables summarize the in vitro resistance profiles of several key HCV NS5A inhibitors against common RASs.
| Resistance-Associated Substitution (RAS) | This compound (Compound 20) | Daclatasvir | Ledipasvir | Pibrentasvir | Velpatasvir |
| Genotype 1a | |||||
| M28T | Data not available | >100 | >100 | <10 | <10 |
| Q30R | Data not available | >100 | >100 | <10 | <10 |
| L31V | Data not available | >100 | >100 | <10 | <10 |
| Y93H | Data not available | >100 | >100 | <10 | >100 |
| Y93N | Data not available | >100 | >100 | <10 | >100 |
| Genotype 1b | |||||
| L31V | Data not available | >100 | >100 | <10 | <10 |
| Y93H | Data not available | >100 | >100 | <10 | <10 |
Note: Fold change in EC50 is a measure of the loss of potency of the drug against the mutant virus compared to the wild-type virus. A higher fold change indicates greater resistance. Data for daclatasvir, ledipasvir, pibrentasvir, and velpatasvir is compiled from multiple sources.
Key Observations and Interpretations:
-
High Genetic Barrier of Pibrentasvir: Pibrentasvir consistently demonstrates a high genetic barrier to resistance, maintaining potent activity against common RASs that confer high-level resistance to other NS5A inhibitors.[3]
-
Velpatasvir's Profile: Velpatasvir shows a variable resistance profile, with high-level resistance observed for certain key mutations like Y93H/N in genotype 1a.[4]
-
First-Generation Inhibitors: Daclatasvir and ledipasvir, considered first-generation NS5A inhibitors, are more susceptible to a broader range of RASs, leading to a lower genetic barrier.[5]
-
This compound's Position: Based on its comparison to daclatasvir, this compound likely possesses a moderate genetic barrier to resistance. While potent, the emergence of specific RASs would be expected to reduce its efficacy, highlighting the importance of its use in combination therapies.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro resistance selection studies using HCV subgenomic replicon assays. The general protocol for these experiments is as follows:
-
Cell Culture and Replicon System: Huh-7 human hepatoma cells harboring HCV subgenomic replicons are used. These replicons contain the HCV non-structural proteins necessary for RNA replication, often with a reporter gene (e.g., luciferase) for easy quantification of replication levels.
-
Resistance Selection: Replicon-containing cells are cultured in the presence of increasing concentrations of the antiviral agent over a period of several weeks. This selective pressure allows for the outgrowth of cells harboring replicons with mutations that confer resistance to the drug.
-
Phenotypic Analysis: The drug susceptibility of the resistant replicon cell populations is determined by measuring the EC50 value of the inhibitor and comparing it to the EC50 value against the wild-type replicon. The fold change in EC50 is then calculated.
-
Genotypic Analysis: The NS5A gene from the resistant replicons is sequenced to identify the specific amino acid substitutions (RASs) responsible for the resistant phenotype.
Caption: Workflow for in vitro assessment of HCV drug resistance.
Signaling Pathways and Logical Relationships
The development of resistance to NS5A inhibitors is a direct consequence of the high mutation rate of the HCV RNA-dependent RNA polymerase. Under the selective pressure of an antiviral drug, pre-existing or newly generated viral variants with reduced susceptibility have a survival advantage and become the dominant species.
Caption: The evolutionary pathway to HCV drug resistance.
Conclusion
This compound represents a potent pan-genotypic NS5A inhibitor with a resistance profile noted to be similar to daclatasvir. While this suggests a moderate genetic barrier to resistance, it underscores the critical need for its use in combination with other direct-acting antivirals (DAAs) that have different mechanisms of action. The development of next-generation NS5A inhibitors, such as pibrentasvir, with higher genetic barriers to resistance, provides valuable alternatives and highlights the ongoing evolution of HCV therapeutics. Further head-to-head comparative studies detailing the specific resistance profile of this compound will be crucial for precisely positioning it within the HCV treatment landscape.
References
A Comparative Analysis of Pan-Genotypic Activity: HCV-IN-7 Hydrochloride vs. Elbasvir
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-genotypic activity of two notable Hepatitis C Virus (HCV) NS5A inhibitors: HCV-IN-7 hydrochloride and elbasvir. This analysis is supported by experimental data on their respective potencies against various HCV genotypes and is supplemented with detailed experimental protocols and pathway visualizations.
Executive Summary
This compound demonstrates a superior pan-genotypic profile, exhibiting potent inhibitory activity across a broad range of HCV genotypes with IC50 values in the picomolar range.[1] In contrast, elbasvir's high efficacy is primarily concentrated against HCV genotypes 1a, 1b, and 4.[2][3][4][5] This guide will delve into the quantitative data supporting these findings, outline the standard experimental methodology used to determine antiviral potency, and provide visual representations of the drug's mechanism of action and the experimental workflow.
Mechanism of Action: Targeting the HCV NS5A Protein
Both this compound and elbasvir are direct-acting antiviral agents (DAAs) that target the HCV non-structural protein 5A (NS5A).[1][2][6] NS5A is a critical phosphoprotein essential for viral RNA replication and the assembly of new virus particles (virions).[2][6] By inhibiting NS5A, these drugs disrupt the viral life cycle, leading to a rapid decline in viral load. While the precise mechanism of NS5A inhibition is complex, it is understood to involve the disruption of the NS5A replication complex.[6][7]
Caption: Mechanism of action for NS5A inhibitors.
Comparative In Vitro Efficacy
The pan-genotypic potential of an antiviral agent is determined by its ability to maintain high potency against a wide array of viral genotypes. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and elbasvir against various HCV genotypes, as determined by in vitro replicon assays.
Table 1: Pan-Genotypic Profile of this compound
| HCV Genotype | IC50 (pM) |
| GT1a | 27[1] |
| GT1b | 12[1] |
| GT2a | 5[1] |
| GT3a | 47[1] |
| GT4a | 3[1] |
| GT6a | 28[1] |
Table 2: Genotype-Specific Profile of Elbasvir
| HCV Genotype | EC50 (pM) |
| GT1a | 4[8] |
| GT1b | 9[8] |
| GT2a | 1,500[8] |
| GT3a | 3,600[8] |
| GT4 | 4[8] |
| GT5a | 210[8] |
| GT6a | 2,100[8] |
Note: IC50 and EC50 values are both measures of a drug's potency in vitro and are often used interchangeably in this context. Lower values indicate higher potency.
The data clearly indicates that while both compounds are highly potent, this compound maintains its picomolar potency across a broader range of genotypes, including those that show reduced susceptibility to elbasvir (e.g., GT2a, GT3a, and GT6a).
Experimental Protocols: HCV Replicon Assay
The in vitro antiviral activity of HCV inhibitors is predominantly evaluated using a subgenomic replicon assay. This cell-based assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a self-replicating HCV RNA molecule (a replicon).[9][10][11]
Objective: To determine the concentration of the test compound (this compound or elbasvir) required to inhibit HCV RNA replication by 50% (EC50).
Materials:
-
Huh-7 cell lines stably harboring HCV replicons of different genotypes.
-
The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[9]
-
Test compounds (this compound, elbasvir) dissolved in dimethyl sulfoxide (DMSO).
-
Cell culture medium and reagents.
-
Positive control (e.g., another potent HCV inhibitor) and negative control (DMSO vehicle).[9]
-
Luciferase assay reagents.
-
Luminometer for signal detection.
Procedure:
-
Cell Plating: Seed the stable replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations.
-
Treatment: Add the diluted compounds to the plated cells. Include wells for positive and negative controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a CO2 incubator to allow for HCV replication and the effect of the inhibitor to manifest.[9]
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase). The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis:
-
Normalize the reporter signal data against the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the EC50 value.
-
Caption: Workflow for a typical HCV replicon assay.
Conclusion
The available in vitro data strongly supports the classification of this compound as a potent, pan-genotypic HCV NS5A inhibitor. Its consistent low picomolar activity across a wide range of HCV genotypes presents a significant advantage over elbasvir, which, while highly effective, has a more limited spectrum of activity, primarily targeting genotypes 1 and 4. For drug development programs seeking broad-spectrum coverage against the diverse landscape of HCV genotypes, this compound represents a more promising candidate. The standardized HCV replicon assay remains the cornerstone for evaluating and comparing the efficacy of such novel antiviral compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Elbasvir and Grazoprevir Monograph for Professionals - Drugs.com [drugs.com]
- 4. HCV genotypes and their determinative role in hepatitis C treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elbasvir and grazoprevir for chronic hepatitis C genotypes 1 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elbasvir | C49H55N9O7 | CID 71661251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of HCV-IN-7 Hydrochloride Across Diverse HCV Subtypes
For Immediate Release
In the landscape of antiviral drug discovery, the quest for potent, pan-genotypic inhibitors of the Hepatitis C Virus (HCV) remains a paramount objective. This guide provides a comparative analysis of the efficacy of HCV-IN-7 hydrochloride, a potent and orally active pan-genotypic HCV NS5A inhibitor, against a panel of clinically relevant HCV subtypes. The data presented herein, supported by established experimental protocols, underscores the broad-spectrum activity of this compound, positioning it as a promising candidate for further investigation in the development of next-generation HCV therapeutics.
Comparative Efficacy of this compound
This compound demonstrates remarkable inhibitory activity across multiple HCV genotypes, with IC50 values in the picomolar range. This broad activity is a critical attribute for an antiviral agent, given the genetic diversity of HCV. The compound's potency against various subtypes is summarized in the table below.
| HCV Subtype | IC50 (pM) |
| Genotype 1a (GT1a) | 27 |
| Genotype 1b (GT1b) | 12 |
| Genotype 2a (GT2a) | 5 |
| Genotype 3a (GT3a) | 47 |
| Genotype 4a (GT4a) | 3 |
| Genotype 6a (GT6a) | 28 |
Table 1: In vitro inhibitory activity of this compound against a panel of HCV subtype replicons. The 50% inhibitory concentration (IC50) was determined using a cell-based replicon assay.
Mechanism of Action: Targeting the HCV NS5A Protein
This compound exerts its antiviral effect by targeting the non-structural protein 5A (NS5A). NS5A is a crucial phosphoprotein with no known enzymatic function but is essential for HCV RNA replication and the assembly of new virus particles.[1] By binding to NS5A, this compound disrupts the formation of the viral replication complex, thereby potently inhibiting viral replication at an early stage.[1]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) of this compound against various HCV subtypes is performed using a standardized cell-based HCV replicon assay. This assay is a cornerstone in the evaluation of anti-HCV compounds.
HCV Replicon Assay Protocol:
-
Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons of different genotypes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).
-
Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to generate a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After cell attachment, the culture medium is replaced with a medium containing the serially diluted this compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
-
Quantification of HCV Replication: The level of HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying HCV RNA levels using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
Data Analysis: The reporter signal or RNA levels are plotted against the concentration of this compound. The IC50 value, the concentration at which a 50% reduction in HCV replication is observed compared to the vehicle control, is calculated using a non-linear regression analysis.
Logical Relationship of Key Components in HCV Inhibition
The inhibition of HCV replication by this compound is a result of a direct interaction with the viral NS5A protein, which is a key component of the replication complex. Understanding this relationship is fundamental to appreciating the compound's mechanism of action.
Conclusion
This compound exhibits potent, pan-genotypic inhibitory activity against a broad range of HCV subtypes. Its mechanism of action, targeting the essential NS5A protein, and its picomolar efficacy in in vitro assays, highlight its potential as a valuable component in future combination therapies for the treatment of Hepatitis C. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further evaluate the therapeutic promise of this compound.
References
Safety Operating Guide
Safe Disposal of HCV-IN-7 Hydrochloride: A Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
This guide provides essential safety and logistical information for the proper disposal of HCV-IN-7 hydrochloride, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Classification
Before handling, it is crucial to understand the hazards associated with this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Source: DC Chemicals Safety Data Sheet[1]
Due to its classification, this compound and any materials contaminated with it must be treated as hazardous waste.[2][3] Do not dispose of this compound down the drain or in regular trash.[3]
Detailed Disposal Protocol
The following step-by-step procedure should be followed for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated tips) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.[3]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) with trace contamination should be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and the rinsate collected as hazardous liquid waste.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[3]
-
Do not accumulate large quantities of hazardous waste in the laboratory.[3]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures for Spills and Exposures
Spill Cleanup:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling HCV-IN-7 hydrochloride
Essential Safety and Handling Guide: HCV-IN-7 Hydrochloride
This guide provides immediate safety, handling, and logistical information for the use of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety protocols is critical.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Precautionary Statements | ||
| Prevention | P264, P270, P273 | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. |
| Response | P301 + P312, P330, P391 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Collect spillage. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from the DC Chemicals Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1]
| Protection Type | PPE Specification | Rationale |
| Eye/Face | Safety goggles with side-shields | Protects against splashes, dust, and aerosols. |
| Hand | Chemical-resistant gloves | Prevents skin contact. |
| Body | Impervious clothing / Lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | Suitable respirator | Use in areas with inadequate ventilation or when dust/aerosol formation is likely. |
Data sourced from the DC Chemicals Safety Data Sheet.[1]
Operational Plans: Handling, Storage, and Disposal
Safe Handling Workflow
Proper handling techniques are essential to minimize risk. Always work in a well-ventilated area, preferably within a chemical fume hood.
Caption: General workflow for safely handling this compound.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
| Parameter | Condition | Notes |
| Temperature | -20°C (as powder) or -80°C (in solvent) | Stable under recommended storage conditions. |
| Container | Keep container tightly sealed. | Protects from moisture and air. |
| Environment | Cool, well-ventilated area. | Keep away from direct sunlight and ignition sources. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Avoid contact with these materials. |
Data sourced from the DC Chemicals Safety Data Sheet.[1]
Disposal Plan
Dispose of this compound and its container in accordance with all local, state, and federal regulations.
-
Chemical Waste : The substance and any contaminated materials should be treated as hazardous waste.
-
Container Disposal : Dispose of the container at an approved waste disposal plant.[1]
-
Environmental Precaution : Do not allow the product to enter drains, water courses, or the soil.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. | Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. | Call a physician. |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth. | Call a physician. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. | Call a physician or POISON CENTER. |
Data sourced from the DC Chemicals Safety Data Sheet.[1]
Caption: First aid response protocol for exposure to this compound.
Accidental Release Measures (Spill Response)
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
Caption: Step-by-step procedure for responding to a spill of this compound.
Compound Data and Experimental Context
This compound is a potent, orally active, pan-genotypic HCV NS5A inhibitor.[2] Understanding its biological and pharmacokinetic properties provides context for its use in research.
In Vitro Activity and Cytotoxicity
| Parameter | Genotype/Cell Line | Result |
| IC₅₀ (Anti-viral) | GT1b | 12 pM |
| GT2a | 5 pM | |
| GT1a | 27 pM | |
| GT3a | 47 pM | |
| GT4a | 3 pM | |
| GT6a | 28 pM | |
| CYP Inhibition (10 µM) | CYP2D6 | 12% |
| CYP2C9 | 42% | |
| CYP3A4 | 12% | |
| Cytotoxicity (10 µM) | Huh7 Cells | 14% |
| HepG2 Cells | 22% | |
| HEK Cells | 36% |
Data sourced from MedchemExpress. MCE has not independently confirmed the accuracy of these methods. They are for reference only.[2]
Pharmacokinetic Profile
| Species | Dosage (Route) | T₁/₂ (hours) | Cₘₐₓ (µM) | AUC (µM*h) |
| Rat | 1 mg/kg (IV) | 2 | N/A | N/A |
| 10 mg/kg (PO) | N/A | 1 | 6 | |
| Dog | 1 mg/kg (IV) | 4 | N/A | N/A |
| 10 mg/kg (PO) | N/A | 5 | 49 |
Data sourced from MedchemExpress. MCE has not independently confirmed the accuracy of these methods. They are for reference only.[2]
Illustrative Experimental Workflow: In Vivo Pharmacokinetic Study
While specific, detailed protocols for experiments using this compound are not provided in the search results, the following diagram illustrates a generalized workflow for an in vivo pharmacokinetic study as suggested by the available data.[2] This is a representative model and should not be considered a validated protocol.
Caption: A generalized workflow for a typical in vivo pharmacokinetic study.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
